6-Hydroxyluteolin 7-glucoside
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKUHLLPBGDLF-IAAKTDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969366 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54300-65-1 | |
| Record name | 6-Hydroxyluteolol 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Hydroxyluteolin 7-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. This document details its natural occurrences, comprehensive isolation and purification protocols, and an exploration of its biological activities and associated signaling pathways.
Natural Sources of this compound
This compound is a naturally occurring flavonoid found in a variety of plant species. Its distribution is particularly notable within the Asteraceae and Lamiaceae families. This section summarizes the key botanical sources of this compound.
Table 1: Natural Sources of this compound and Quantitative Data
| Plant Family | Species | Plant Part | Method of Analysis | Concentration/Yield | Purity | Reference(s) |
| Lamiaceae | Salvia plebeia R.Br. | Aerial parts | HPLC-UV | 100.63 mg/g of ethanolic extract | Not specified | [1] |
| Lamiaceae | Salvia plebeia R.Br. | Whole plant | HPLC | 108.74 ± 0.95 mg/g of methanolic extract | Not specified | [2] |
| Lamiaceae | Salvia officinalis | Not specified | Not specified | Reported presence | Not specified | [3] |
| Lamiaceae | Salvia fruticosa | Not specified | HPLC-DAD/LC-(ESI)-MS/MS | Tentatively identified | Not specified | |
| Lamiaceae | Salvia pomifera | Not specified | HPLC-DAD/LC-(ESI)-MS/MS | Tentatively identified | Not specified | |
| Asteraceae | Athrixia phylicoides DC. | Not specified | HPLC-DAD | Major antioxidant compound | Not specified | [4] |
| Asteraceae | Tanacetum vulgare | Not specified | Not specified | Reported presence | Not specified | [5] |
| Asteraceae | Tanacetum parthenium | Leaves and flowers | Not specified | Reported presence | Not specified | [6] |
| Asteraceae | Cotula cinerea | Not specified | Not specified | Reported presence | Not specified | [3] |
| Asteraceae | Neurolaena oaxacana | Not specified | Not specified | Isolated | Not specified | [6] |
| Asteraceae | Artemisia jacutica | Not specified | Not specified | Detected | Not specified | [6] |
| Bromeliaceae | Vriesea sanguinolenta | Not specified | Not specified | Isolated (as rhamnoside) | Not specified | [7] |
| Leguminosae | Euchresta formosana | Not specified | Not specified | Reported presence | Not specified | [5] |
| Commercial | Not applicable | Not applicable | Not applicable | Not applicable | 99.84% |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and various chromatographic techniques. Below are detailed methodologies based on successful isolation from Salvia plebeia and Athrixia phylicoides.
General Extraction Methodology
A common initial step is solvent extraction from the dried and powdered plant material.
-
Hot Water Extraction (for Salvia plebeia) :
-
Mix 85 kg of ground Salvia plebeia leaves with water.
-
Heat the mixture at 85°C for 8 hours.
-
Filter the extract.
-
Dry the filtrate using a spray dryer to obtain a powder. The reported yield for this process is approximately 34%.
-
-
Ethanolic/Methanolic Extraction :
-
Macerate the dried plant material with ethanol or methanol at room temperature or with heating.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Chromatographic Purification
Following extraction, a series of chromatographic steps are employed to isolate and purify this compound.
Protocol 1: Isolation from Salvia plebeia using Silica Gel and Sephadex LH-20 Chromatography
This protocol is based on the successful isolation of flavonoids from Salvia plebeia.
-
Silica Gel Column Chromatography :
-
Stationary Phase : Silica gel.
-
Mobile Phase : A gradient of chloroform and methanol is commonly used for flavonoid separation. Start with a non-polar solvent system and gradually increase the polarity by increasing the proportion of methanol.
-
Procedure :
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with the gradient solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.
-
Pool the fractions rich in this compound.
-
-
-
Sephadex LH-20 Column Chromatography :
-
Stationary Phase : Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium.[8]
-
Mobile Phase : Methanol is a common eluent for separating flavonoids on Sephadex LH-20.[4][9]
-
Procedure :
-
Concentrate the pooled fractions from the silica gel chromatography.
-
Dissolve the concentrated material in methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to isolate the pure this compound.
-
-
Protocol 2: Isolation from Athrixia phylicoides using Countercurrent and Preparative HPLC
This advanced protocol has been successfully used to isolate this compound as a major antioxidant from Athrixia phylicoides.[4][10]
-
Liquid-Liquid Partitioning :
-
Procedure :
-
Dissolve the crude extract in a suitable solvent mixture (e.g., water-methanol).
-
Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to achieve initial fractionation. This compound, being a polar glycoside, is expected to partition into the more polar fractions like ethyl acetate or n-butanol.
-
-
-
High-Speed Countercurrent Chromatography (HSCCC) :
-
Two-Phase Solvent System : A system composed of ethyl acetate-n-butanol-water is effective for the separation of this compound.[4] The optimal ratio should be determined empirically.
-
Procedure :
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Inject the enriched fraction from the liquid-liquid partitioning step.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Collect fractions and analyze them by analytical HPLC to locate the target compound.
-
-
-
Semi-Preparative Reversed-Phase HPLC :
-
This is the final polishing step to achieve high purity.[4] The analytical HPLC method described for Salvia plebeia can be scaled up for this purpose.[3]
-
Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase : A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Gradient Program (adapted from analytical method) :
-
0-20 min: 5% to 25% B
-
20-45 min: 25% to 50% B
-
45-55 min: 50% to 90% B
-
55-65 min: Hold at 95% B
-
65-70 min: Re-equilibrate at 5% B
-
-
Flow Rate : Typically in the range of 2-5 mL/min for a semi-preparative column.
-
Detection : UV detector at 345 nm.
-
Procedure :
-
Dissolve the HSCCC-purified fraction in the initial mobile phase.
-
Inject the sample onto the semi-preparative HPLC column.
-
Collect the peak corresponding to this compound (retention time around 20.8 minutes in the analytical method).
-
Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (MS, NMR).
-
-
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. While detailed signaling pathway studies specifically for this compound are emerging, research on the closely related luteolin-7-O-glucoside provides a strong indication of its likely mechanisms of action.
Known Anti-inflammatory Effects
-
Inhibition of Pro-inflammatory Cytokines : A bioavailable fraction containing 6-hydroxyluteolin-7-O-glucoside has been shown to significantly inhibit the secretion of TNF-α, IL-1β, and IL-6 in a human THP-1 macrophage model.[6][11]
-
Modulation of Arachidonic Acid Metabolism : Flavonoids, including this compound, are known to inhibit key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.[6]
Probable Signaling Pathways (inferred from Luteolin-7-O-glucoside)
-
NF-κB Signaling Pathway : Luteolin-7-O-glucoside has been shown to impede the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[1][12][13] This inhibition is thought to occur through the suppression of Akt phosphorylation.[1]
-
MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Luteolin-7-O-glucoside has been demonstrated to activate heme oxygenase-1 (HO-1) expression through the regulation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the MAPK pathway.[14] This contributes to its antioxidative potential.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 3. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 4. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. prep-hplc.com [prep-hplc.com]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of 6-Hydroxyluteolin 7-glucoside
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the biosynthetic pathway of 6-Hydroxyluteolin 7-glucoside, a naturally occurring flavone glycoside. It details the enzymatic steps from the general phenylpropanoid pathway to the final specialized product, focusing on the key hydroxylation and glycosylation reactions. This guide includes quantitative data on related enzyme activities, detailed experimental protocols for flavonoid analysis and enzyme characterization, and visual diagrams of the metabolic and experimental workflows to facilitate understanding and further research in metabolic engineering and drug discovery.
Introduction
This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton.[1] Flavonoids are a diverse group of plant secondary metabolites that play crucial roles in plant physiology and exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[2][3] this compound has been isolated from various plants, including those from the Asteraceae and Lamiaceae families.[2] Its structure consists of a luteolin backbone that has been hydroxylated at the 6-position of the A-ring and glycosylated with a glucose molecule at the 7-position.[4] Understanding its biosynthesis is critical for applications in metabolic engineering to enhance its production and for synthesizing novel derivatives for drug development.
The Core Biosynthetic Pathway
The formation of this compound begins with the general phenylpropanoid pathway, which produces the foundational precursors for all flavonoids.[5][6] The pathway proceeds through the synthesis of a flavanone intermediate, which is then converted to the flavone luteolin, followed by two specific modification steps: 6-hydroxylation and 7-O-glucosylation.
2.1. From Phenylalanine to the Flavanone Core
-
Phenylalanine Ammonia Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to produce cinnamic acid.[1][5]
-
Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates cinnamic acid to form 4-coumaric acid.[1][5]
-
4-Coumarate-CoA Ligase (4CL): 4-coumaric acid is activated by conversion to its thioester, 4-coumaroyl-CoA.[5][6]
-
Chalcone Synthase (CHS): As a key rate-limiting enzyme, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6][7]
-
Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization, catalyzed by CHI, to produce the flavanone (2S)-naringenin, a central intermediate in flavonoid synthesis.[7]
2.2. Formation of the Luteolin Backbone
Naringenin is converted to luteolin through a series of enzymatic reactions involving hydroxylation and oxidation.
-
Flavonoid 3'-hydroxylase (F3'H): Naringenin is hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450-dependent monooxygenase, to produce eriodictyol.[8][9]
-
Flavone Synthase (FNS): FNS introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol, converting it to the flavone luteolin (5,7,3',4'-tetrahydroxyflavone).[6][8]
2.3. Specific Modifications to Luteolin
The final steps involve the specific tailoring of the luteolin molecule to yield this compound.
-
Flavonoid 6-hydroxylase (F6H): Luteolin is hydroxylated at the 6-position of the A-ring. This reaction is catalyzed by a flavonoid 6-hydroxylase (F6H), which is typically a cytochrome P450-dependent monooxygenase.[1] This step produces 6-hydroxyluteolin.
-
Flavonoid 7-O-glucosyltransferase (F7GT): In the final step, a glucose moiety is transferred from UDP-glucose to the 7-hydroxyl group of 6-hydroxyluteolin. This glycosylation is catalyzed by a UDP-dependent glycosyltransferase (UGT), specifically a flavonoid 7-O-glucosyltransferase.[10][11]
The complete proposed biosynthetic pathway is illustrated in the diagram below.
Quantitative Data
Quantitative analysis of flavonoid biosynthesis often involves heterologous expression of enzymes and in vitro assays. While specific kinetic data for the enzymes leading to this compound are scarce, data from related flavonoid glucosyltransferases provide valuable benchmarks.
Table 1: Bioconversion Yields of Flavonoid 7-O-glucosides Using Engineered E. coli
| Substrate (Flavonoid) | Expressed Enzyme | Product | Yield (mg/L) | Conversion Rate (%) | Reference |
| Apigenin | Tobacco NtGT2 | Apigenin 7-O-glucoside | 24 | 97 | [12] |
| Luteolin | Tobacco NtGT2 | Luteolin 7-O-glucoside | 41 | 72 | [12] |
| Quercetin | Tobacco NtGT2 | Quercetin 7-O-glucoside | 118 | 77 | [12] |
| Kaempferol | Tobacco NtGT2 | Kaempferol 7-O-glucoside | 40 | 98 | [12] |
| Naringenin | Tobacco NtGT2 | Naringenin 7-O-glucoside | 75 | 96 | [12] |
| Luteolin | Cucurbita moschata CmGT | Luteolin 7-O-glucoside | 1910 | 96 | [13] |
Experimental Protocols
The study of flavonoid biosynthesis pathways relies on a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for key experiments.
4.1. Protocol: Flavonoid Extraction and Profiling from Plant Tissue
This protocol outlines a general method for extracting and analyzing flavonoids from plant material using liquid chromatography-mass spectrometry (LC-MS).[14]
-
Tissue Preparation: Collect fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or dry using silica beads.
-
Homogenization: Weigh the dried tissue (approx. 50-100 mg) and transfer to a 2 mL screw-cap tube containing stainless steel beads. Homogenize the tissue to a fine powder using a bead beater or paint shaker.
-
Extraction: Add 1 mL of extraction buffer (e.g., 80% methanol, 20% water, 0.1% formic acid) to the powdered tissue.
-
Sonication: Sonicate the tubes in a water bath for 10-15 minutes to facilitate cell lysis and extraction. Ensure the water bath remains cool to prevent degradation of metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the tissue debris.
-
Sample Preparation for LC-MS: Carefully transfer the supernatant (100 µL) to a new microcentrifuge tube. Dry the sample completely under a stream of nitrogen gas.
-
Reconstitution: Resuspend the dried extract in 100 µL of a suitable LC-MS sample buffer (e.g., 50% acetonitrile, 50% water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to remove any remaining particulates.
-
UPLC-MS Analysis: Transfer the final supernatant to an autosampler vial. Analyze the sample using a UPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF-ESI). Use a C18 reversed-phase column and a gradient of water and acetonitrile, both with 0.1% formic acid, for separation. Data is typically collected in both positive and negative ionization modes.[14]
4.2. Protocol: In Vitro Assay of a Recombinant Flavonoid 7-O-glucosyltransferase (F7GT)
This protocol describes how to measure the activity of a purified F7GT enzyme expressed heterologously in E. coli.[11]
-
Enzyme Expression and Purification: Clone the candidate F7GT gene into an expression vector (e.g., pGEX or pET series) and transform it into E. coli. Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., GST-tag or His-tag).
-
Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Purified recombinant F7GT enzyme (1-5 µg)
-
Flavonoid substrate (e.g., 6-hydroxyluteolin) (100 µM, dissolved in DMSO)
-
UDP-glucose (2 mM)
-
Make up the final volume to 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Sample Preparation: Centrifuge the mixture at high speed for 10 minutes to precipitate the enzyme.
-
HPLC Analysis: Analyze the supernatant by HPLC to separate the substrate from the glycosylated product. Monitor the reaction at a wavelength suitable for flavonoids (e.g., 340 nm).
-
Quantification: Calculate the amount of product formed by comparing its peak area to a standard curve of the authentic compound, if available. Enzyme activity can be expressed as µmol of product formed per minute per mg of protein.
The logical workflow for identifying and characterizing a biosynthetic gene is depicted below.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that builds upon the general flavonoid pathway with specific hydroxylation and glycosylation reactions. The key enzymes, Flavonoid 6-hydroxylase (F6H) and Flavonoid 7-O-glucosyltransferase (F7GT), are responsible for the final structural modifications that define the molecule. While the complete pathway has been hypothetically constructed based on known flavonoid biochemistry, further research is needed to isolate and characterize the specific F6H and F7GT enzymes from plants known to produce this compound. The protocols and data presented here provide a framework for such investigations, which could enable the biotechnological production of this compound and its derivatives for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0302732) [hmdb.ca]
- 5. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peerj.com [peerj.com]
- 8. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of Flavonoid 7-O-glucosides by Bioconversion Using Escherichia coli Expressing a 7-O-glucosyltransferase from Tobacco (Nicotiana tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning and Direct Evolution of a Novel 7- O-Glycosyltransferase from Cucurbita moschata and Its Application in the Efficient Biocatalytic Synthesis of Luteolin-7- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edenrcn.com [edenrcn.com]
The Biological Activities of 6-Hydroxyluteolin 7-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a derivative of luteolin, it shares a common flavone backbone but is distinguished by a hydroxyl group at the 6-position and a glucose molecule attached at the 7-position. This unique structure contributes to its distinct biological activities, which are of growing interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Biological Activities
This compound has demonstrated a range of biological effects, primarily centered around its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties.
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, a property conferred by its phenolic structure. The presence of multiple hydroxyl groups allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Quantitative Data for Antioxidant Activity
While specific IC50 values for this compound are not extensively reported in the available literature, studies on structurally related compounds provide valuable insights. For comparison, the antioxidant activities of related flavonoids are presented below. It is important to note that direct extrapolation of these values to this compound should be done with caution.
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value |
| Luteolin | DPPH | 13.9 µM | - | - |
| Luteolin-7-O-glucoside | DPPH | 22.7 µM | - | - |
| Quercetin | DPPH | 2.66 ± 0.24 µg/mL | Ascorbic acid | - |
| 6-Hydroxyflavone | DPPH | 96.4 ± 0.1% inhibition at 100 µM | - | - |
| Luteolin | ABTS | - | - | - |
| Luteolin-7-O-glucoside | ABTS | - | - | - |
| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | Trolox | - |
| 6-Hydroxyflavone | ABTS | IC50 = 6.3 µM | - | - |
Experimental Protocols for Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH in methanol. The final volume should be constant.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
Assay Procedure: Mix the diluted ABTS•+ solution with the test compound or standard.
-
Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
-
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Mediator | IC50 Value |
| Luteolin | RAW 264.7 | NO | 13.9 µM |
| Luteolin-7-O-glucoside | RAW 264.7 | NO | 22.7 µM |
| Luteolin | RAW 264.7 | PGE2 | 7.4 µM |
| Luteolin-7-O-glucoside | RAW 264.7 | PGE2 | 15.0 µM |
Experimental Protocol for Anti-inflammatory Assay in THP-1 Cells
This protocol describes a common method for assessing the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Calculate the percentage of inhibition of the inflammatory mediators at each concentration of the test compound and determine the IC50 values.
Anticancer Activity
The potential of this compound as an anticancer agent is an emerging area of research. While data on the pure compound is limited, studies on plant extracts containing it suggest potential cytotoxic activity. For instance, an extract from Globularia alypum, which contains this compound, exhibited a weak cytotoxic effect against HeLa (cervical cancer) cells.
Quantitative Data for Anticancer Activity
Specific IC50 values for this compound against cancer cell lines such as HeLa, A549 (lung cancer), and MCF-7 (breast cancer) are not well-documented in the current scientific literature. The table below presents data for the related aglycone, luteolin, to provide a comparative perspective.
| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) |
| Luteolin | HeLa | Cervical Cancer | MTS | >30 (decreased to 3 with cisplatin) |
| Luteolin | A549 | Lung Cancer | MTS | - |
| Luteolin | MCF-7 | Breast Cancer | MTS | - |
Experimental Protocol for Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Enzyme Inhibition
This compound, like other flavonoids, has the potential to inhibit the activity of various enzymes involved in physiological and pathological processes. A key area of investigation is its effect on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes.
Quantitative Data for Enzyme Inhibition
While specific IC50 values for this compound are scarce, research on related compounds demonstrates the potential of this class of flavonoids as enzyme inhibitors.
| Compound | Enzyme | IC50 Value |
| Luteolin | α-glucosidase | 36% inhibition at 0.5 mg/ml |
| Luteolin 7-O-glucoside | α-glucosidase | Strong inhibitor |
| Luteolin | α-amylase | Effective inhibitor |
Experimental Protocol for α-Glucosidase Inhibition Assay
This protocol outlines a common method for measuring the inhibitory effect of a compound on α-glucosidase activity.
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare various concentrations of this compound.
-
Assay Procedure: In a 96-well plate, pre-incubate the enzyme with different concentrations of the test compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Signaling Pathways
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. While research specifically on the 6-hydroxy derivative is limited, studies on the closely related luteolin and luteolin-7-O-glucoside provide strong indications of the likely mechanisms.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of flavonoids like this compound are often attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit this pathway, potentially by preventing IκBα degradation and the nuclear translocation of NF-κB.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the activation of transcription factors like AP-1, which also regulates the expression of inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key regulator of inflammation. Studies on luteolin and its 7-O-glucoside have shown that they can inhibit the phosphorylation of Akt, which can, in turn, suppress the activation of NF-κB.[4][5]
Below is a diagram illustrating the potential inhibitory effects of this compound on these inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxyluteolin 7-glucoside: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavonoid compound found in various medicinal plants, including Salvia officinalis and Cotula cinerea.[1] As a member of the flavone subclass of flavonoids, it possesses a characteristic molecular structure that contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant activities. These effects are mediated through the modulation of key signaling pathways and the inhibition of specific enzymes.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to interfere with major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While much of the detailed mechanistic work has been conducted on the closely related compounds luteolin and luteolin-7-O-glucoside, the structural similarities strongly suggest a comparable mode of action for this compound.
NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Luteolin and its 7-O-glucoside have been shown to inhibit the activation of NF-κB.[2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
MAPK Signaling Pathway:
The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. Luteolin and luteolin-7-O-glucoside have been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases.[2][5] Specifically, they have been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase upstream of NF-κB.[2] By attenuating the MAPK and Akt signaling, these flavonoids can effectively reduce the production of inflammatory mediators.
Antioxidant Activity
This compound exhibits significant antioxidant properties by directly scavenging free radicals and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Direct Radical Scavenging:
The phenolic hydroxyl groups in the structure of this compound enable it to donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. This activity helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases.
Nrf2 Signaling Pathway:
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Luteolin and its 7-O-glucoside have been shown to activate the Nrf2 pathway.[5][6] It is proposed that these compounds induce a conformational change in Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular antioxidant defense system.
Enzyme Inhibition
This compound and its aglycone have been found to inhibit the activity of several enzymes involved in metabolic processes.
α-Glucosidase Inhibition:
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This compound has been shown to be an inhibitor of α-glucosidase.[7]
Glycogen Phosphorylase b Inhibition:
Glycogen phosphorylase b is a key enzyme in the regulation of glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. Inhibition of this enzyme can reduce hepatic glucose output. The aglycone, 6-hydroxyluteolin, has been identified as a potent inhibitor of glycogen phosphorylase b.[8][9][10][11][12]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.
Table 1: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | α-Glucosidase | 300 µM | [5] |
| 6-Hydroxyluteolin | Glycogen Phosphorylase b | 11.6 µM | [5] |
Table 2: Anti-Inflammatory Activity of Related Compounds
| Compound | Parameter | Cell Line | IC50 Value | Reference |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | 13.9 µM | [2] |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | 22.7 µM | [2] |
| Luteolin | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 7.4 µM | [2] |
| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 15.0 µM | [2] |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | Not explicitly found for 6-HL-7-G | - |
| This compound | ABTS Radical Scavenging | Not explicitly found for 6-HL-7-G | - |
Note: While the antioxidant activity of this compound is established, specific IC50 values from standardized DPPH and ABTS assays were not consistently available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.
-
Add various concentrations of the test compound to the wells. A control group with solvent only should be included.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution, such as sodium carbonate.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of compounds.[13][14][15][16][17]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium until they form a confluent monolayer on a semi-permeable membrane in a transwell insert. This typically takes about 21 days.
-
-
Assay Procedure (Apical to Basolateral Transport):
-
Wash the Caco-2 cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound) dissolved in the transport buffer to the apical (upper) chamber of the transwell.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
DPPH and ABTS Radical Scavenging Assays
These are common spectrophotometric assays to evaluate the antioxidant capacity of a compound.[10][18][19][20][21][22]
DPPH Assay:
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compound dissolved in methanol.
-
-
Procedure:
-
Add a defined volume of the DPPH solution to a cuvette or 96-well plate.
-
Add various concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
ABTS Assay:
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Potassium persulfate to generate the ABTS radical cation (ABTS•+).
-
Test compound.
-
-
Procedure:
-
Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Conclusion
This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to modulate key inflammatory and antioxidant signaling pathways, coupled with its enzyme inhibitory effects, underscores its potential for therapeutic applications. While further research is needed to fully elucidate the specific interactions of this compound with cellular targets, the existing evidence, particularly when considered alongside data from structurally similar flavonoids, provides a strong foundation for its continued investigation in the fields of pharmacology and drug development. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.
References
- 1. This compound | C21H20O12 | CID 185766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of alpha-glucosidase and amylase by luteolin, a flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glycogen phosphorylase inhibition improves cognitive function of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dpph assay ic50: Topics by Science.gov [science.gov]
- 22. mdpi.com [mdpi.com]
The In Vitro Antioxidant Potential of 6-Hydroxyluteolin 7-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest due to its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound and its closely related analogs. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this paper presents data from its structural analog, Luteolin-7-O-glucoside, to provide a strong comparative baseline. This guide details the experimental protocols for key antioxidant assays, explores the potential signaling pathways involved in its antioxidant and cytoprotective effects, and presents the available data in a clear, structured format to facilitate further research and drug development.
Introduction
Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2]. Their antioxidant capacity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms[2].
This compound belongs to the flavone subclass of flavonoids and has been identified as a major antioxidant compound in plants such as Athrixia phylicoides and Salvia plebeia[3][4]. Its chemical structure, featuring multiple hydroxyl groups, suggests a high potential for antioxidant activity. Understanding the in vitro antioxidant capacity of this compound is a critical first step in evaluating its therapeutic potential.
This guide summarizes the available quantitative data on the antioxidant activity of the closely related Luteolin-7-O-glucoside, provides detailed methodologies for common in vitro antioxidant assays, and visualizes the putative signaling pathways through which these compounds may exert their protective effects.
Quantitative Antioxidant Data
Table 1: In Vitro Antioxidant Activity of Luteolin-7-O-glucoside
| Assay | Compound | Result | Standard | Standard Result |
| DPPH Radical Scavenging | Luteolin-7-O-glucoside | EC50: 6.80 µM[5] | BHT | EC50 > 100 µM[5] |
| Oxygen Radical Absorbance Capacity (ORAC) | Luteolin-7-O-glucoside | 8804.19 ± 409.99 µmol of Trolox/g[5][6] | BHT | 143.70 ± 23.36 µmol of Trolox/g[5] |
| Ferric Reducing Antioxidant Power (FRAP) | Luteolin-7-O-glucoside | 19,570.78 ± 291.48 µM FeSO4/g[5] | BHT | - |
EC50: Half-maximal effective concentration. A lower EC50 value indicates higher antioxidant activity. BHT: Butylated hydroxytoluene, a synthetic antioxidant.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant potential of compounds. The following are methodologies for the key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to its neutralization. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. Serially dilute to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add a specific volume of the test or standard solution to a defined volume of the DPPH solution. A control well should contain methanol instead of the antioxidant solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a specific volume of the test or standard solution to a defined volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as Trolox Equivalents (TEAC), which represents the concentration of a Trolox solution that has the same antioxidant capacity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Standard (e.g., Ferrous sulfate, FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the test or standard solution to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents or in µmol Fe²⁺/g of the compound.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like this compound extend beyond direct radical scavenging. They can modulate intracellular signaling pathways that are critical for cellular defense against oxidative stress and inflammation. The following diagrams illustrate a generalized workflow for assessing antioxidant activity and a putative signaling pathway based on the known actions of luteolin and its glucosides.
Workflow for assessing in vitro antioxidant activity.
Studies on luteolin and its glucosides suggest that their protective effects are mediated, in part, by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Antioxidant signaling pathway of luteolin glycosides.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses significant antioxidant potential. The quantitative data from its close analog, Luteolin-7-O-glucoside, demonstrates potent radical scavenging and reducing capabilities, often exceeding those of synthetic antioxidants like BHT[5]. The additional hydroxyl group at the 6-position in this compound is theoretically expected to enhance its antioxidant activity due to increased potential for hydrogen donation and radical stabilization.
Future research should focus on isolating or synthesizing pure this compound and performing a comprehensive panel of in vitro antioxidant assays to obtain specific IC50 and TEAC values. Furthermore, investigating its effects on cellular antioxidant mechanisms, such as the Nrf2 pathway, in various cell models will provide a more complete understanding of its biological activity. Such studies are essential to fully elucidate the therapeutic potential of this promising natural compound for conditions associated with oxidative stress.
Conclusion
This compound is a flavonoid with a high predicted antioxidant potential based on its chemical structure and its identification as a major antioxidant in several plant species. While direct quantitative in vitro data is currently sparse, the strong antioxidant activity of its close analog, Luteolin-7-O-glucoside, provides a compelling rationale for further investigation. The standardized protocols and a hypothetical signaling pathway presented in this guide offer a framework for future research aimed at fully characterizing the antioxidant profile of this compound and exploring its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | 54300-65-1 | Benchchem [benchchem.com]
The Anti-inflammatory Potential of 6-Hydroxyluteolin 7-glucoside: A Technical Overview for Researchers
Introduction
6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants such as Salvia plebeia and Athrixia phylicoides, is emerging as a compound of significant interest in the field of inflammation research.[1][2] This document provides a technical guide for researchers, scientists, and drug development professionals on the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The anti-inflammatory properties of its aglycone, luteolin, are also discussed for comparative purposes, as many studies investigate both compounds.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4][5][6][7][8][9][10]
Inhibition of Pro-inflammatory Mediators
In in vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5][11][12] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11][12] Furthermore, it has demonstrated the ability to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[13][14]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data from various studies, providing a comparative view of the inhibitory potency of this compound and its aglycone, luteolin.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | Target | IC50 Value (µM) | Reference |
| Luteolin-7-O-glucoside | RAW 264.7 | LPS | NO | 22.7 | [5] |
| Luteolin | RAW 264.7 | LPS | NO | 13.9 | [5] |
| Luteolin-7-O-glucoside | RAW 264.7 | LPS | PGE2 | 15.0 | [5] |
| Luteolin | RAW 264.7 | LPS | PGE2 | 7.4 | [5] |
Table 2: Effects on Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Effect | Concentration | Reference |
| Luteolin-7-O-glucoside | RAW 264.7 | LPS | TNF-α | Reduction | Not specified | [13] |
| Luteolin-7-O-glucoside | RAW 264.7 | LPS | IL-10 | Increase | Not specified | [13] |
Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways.
NF-κB and MAPK Signaling
This compound has been shown to impede the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[5][9][10] It also influences the MAPK pathway, including p38 and c-Jun NH2-terminal kinase (JNK), which are upstream regulators of inflammatory responses.[15][16] The inhibition of these pathways leads to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.
JAK/STAT Pathway
Recent studies have also implicated the JAK/STAT pathway in the anti-inflammatory action of Luteolin-7-O-glucoside (a closely related compound). It has been shown to inhibit the STAT3 pathway, which is crucial for endothelial inflammation and cell proliferation.[3][4] This suggests that this compound may also exert its effects through this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[5][11][17][18][19][20]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[17][18]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[17][18]
-
Treatment: Cells are typically seeded in 24- or 96-well plates and allowed to adhere overnight.[17][18] They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, commonly LPS (100 ng/mL to 1 µg/mL).[5][17][21]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.[17]
-
Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes.[18]
-
Measurement: The absorbance is measured at approximately 540-550 nm using a microplate reader.[17]
-
Quantification: The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.[18]
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Sample Collection: Cell culture supernatant is collected after treatment.
-
ELISA Kit: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for PGE2 is used according to the manufacturer's instructions.
-
Procedure: Briefly, the supernatant is added to a 96-well plate pre-coated with antibodies specific for PGE2.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution are used to develop a colorimetric signal.
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the concentration of PGE2 is calculated from a standard curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p-p38, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB, MAPK, and potentially the JAK/STAT signaling pathways. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential drug development.
References
- 1. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. koreascience.kr [koreascience.kr]
- 11. Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 19. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 20. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
6-Hydroxyluteolin 7-glucoside: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant effects. However, the efficacy of this compound is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound, drawing upon data from closely related and more extensively studied flavonoids, such as luteolin and luteolin 7-glucoside, to infer its likely pharmacokinetic profile. This document details experimental methodologies for assessing bioavailability and metabolism and presents key data in a structured format to facilitate further research and drug development efforts.
Introduction
Flavonoids are a large class of polyphenolic compounds ubiquitously present in plants. They are commonly found as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation significantly influences their physicochemical properties, including solubility and stability. This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its potential as a therapeutic agent. Due to a lack of direct studies on this compound, this guide will leverage data from its parent compound, luteolin, and the closely related luteolin 7-glucoside to provide a predictive overview of its bioavailability and metabolism.
Bioavailability
The bioavailability of flavonoid glycosides is generally low and is highly dependent on the nature of the sugar moiety and the site of glycosylation.
Intestinal Absorption
Based on studies of similar flavonoid glycosides, it is hypothesized that this compound undergoes hydrolysis in the small intestine to its aglycone, 6-hydroxyluteolin, before it can be absorbed. This hydrolysis is likely mediated by lactase-phlorizin hydrolase or intestinal microflora.
Studies on luteolin 7-O-beta-glucoside in rats have shown that the glycoside is absorbed after being hydrolyzed to luteolin. Following oral administration of luteolin 7-O-glucoside, a biotransformed luteolin product was detected in the systemic circulation, a phenomenon not observed after intravenous administration. This indicates that the hydrolysis primarily occurs in the gastrointestinal tract.[1]
Pharmacokinetic Parameters (Inferred from Luteolin and Luteolin 7-O-glucoside in Rats)
Direct pharmacokinetic data for this compound is not currently available. The following tables summarize the pharmacokinetic parameters of luteolin and luteolin 7-O-glucoside in rats, which can serve as a proxy for estimating the potential bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of Luteolin in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| AUC (min*µg/mL) | 261 ± 33 | 611 ± 89 |
| Oral Bioavailability (%) | - | 26 ± 6 |
Data from a study on the pharmacokinetics of luteolin in rats.[1]
Table 2: Pharmacokinetic Parameters of Luteolin 7-O-glucoside in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (1 g/kg) |
| AUC (min*µg/mL) | 229 ± 15 | 2109 ± 350 |
| Oral Bioavailability (%) | - | ~10 ± 2 |
| Biotransformation to Luteolin (%) | - | 48.78 ± 0.12 |
Data from a study on the pharmacokinetics of luteolin 7-O-glucoside in rats.[1]
These data suggest that the oral bioavailability of flavonoid glycosides is significantly lower than their aglycone counterparts and that a substantial portion of the glycoside is converted to its aglycone before absorption.
Metabolism
Following absorption, flavonoid aglycones undergo extensive phase I and phase II metabolism, primarily in the intestines and liver.
Metabolic Pathways
The metabolism of 6-hydroxyluteolin, the aglycone of this compound, is expected to involve glucuronidation, sulfation, and methylation. Studies on luteolin and its 7-O-glucoside have shown that after oral administration, the parent glycoside is not detected in plasma.[2] Instead, the primary circulating metabolites are glucuronides of the aglycone.[2][3] The main metabolites of luteolin-7-glycoside were identified as luteolin-diglucuronide and luteolin-glucuronide.[2]
It is therefore highly probable that this compound is first hydrolyzed to 6-hydroxyluteolin, which is then rapidly conjugated to form glucuronides and sulfates. The presence of the additional hydroxyl group at the 6-position may also provide an additional site for conjugation.
Caption: Inferred metabolic pathway of this compound.
Modulated Signaling Pathways
While direct evidence for this compound is limited, studies on luteolin and luteolin 7-O-glucoside have demonstrated their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
In lipopolysaccharide (LPS)-activated RAW 264.7 cells, both luteolin and luteolin-7-O-glucoside were shown to inhibit Akt phosphorylation.[4][5] Luteolin attenuated the activation of both NF-κB and AP-1, while luteolin-7-O-glucoside specifically impeded NF-κB activation.[4] Furthermore, these compounds have been shown to strengthen antioxidative potential through the modulation of the Nrf2/MAPK mediated HO-1 signaling cascade.[6]
Caption: Signaling pathways modulated by Luteolin and Luteolin-7-O-glucoside.
Experimental Protocols
In Vitro Intestinal Permeability Assay using Caco-2 Cells
The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passages 95-105)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and 1% (v/v) non-essential amino acids (NEAA)
-
Transwell™ inserts (12-well format, polycarbonate filter)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow (LY) solution (20 µM in HBSS)
-
Test compound (this compound) solution
-
12-well plates
-
Incubator (37°C, 5% CO2, humidified atmosphere)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Maintain Caco-2 cells in T75 cm² flasks in culture medium.
-
Sub-culture cells twice a week at approximately 90% confluency.
-
Disaggregate cell clusters into single cells before seeding.
-
Seed Caco-2 cells at a density of 2.6 × 10⁵ cells/cm² onto 12-well polycarbonate filter inserts.
-
Replace the culture medium 6 hours after seeding and then every 2-3 days.
-
Allow the cells to form a confluent monolayer over 21 days.
-
-
Permeability Assay:
-
On day 21, wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add 450 µL of the test compound solution to the apical (donor) compartment.
-
Take a 50 µL aliquot from the donor compartment at t=0 for concentration analysis.
-
Place the inserts into a 12-well plate containing 1.2 mL of fresh HBSS in the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking (50 rpm).
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B-A) Permeability (for efflux studies):
-
Add the test compound solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Collect samples from the apical compartment at the same time points.
-
-
-
Monolayer Integrity Test:
-
After the permeability experiment, assess the integrity of the cell monolayer by measuring the permeability of Lucifer Yellow.
-
Add LY solution to the apical compartment and incubate for 1 hour.
-
Measure the concentration of LY in the basolateral compartment. A low Papp value for LY indicates a tight monolayer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and its potential metabolites in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]
- 3. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 6-Hydroxyluteolin 7-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavone, a type of flavonoid, found in various medicinal plants such as Salvia plebeia and Athrixia phylicoides.[1][2] This compound and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including anti-inflammatory and antioxidant effects.[3] Accurate and reliable quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and formulation development.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and UV-Visible (UV-Vis) Spectrophotometry. Additionally, an overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity is discussed.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is presented below.
| Method | Principle | Throughput | Specificity | Sensitivity |
| HPLC-DAD | Chromatographic separation based on polarity, followed by detection using UV-Vis absorbance. | Medium | High | High |
| UV-Vis Spectrophotometry | Measurement of light absorption by the molecule at a specific wavelength after complexation with a reagent. | High | Low to Medium | Medium |
| LC-MS | Chromatographic separation coupled with mass-based detection, providing high selectivity and structural information. | Medium | Very High | Very High |
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the accurate quantification of this compound.[1][3] The method described below has been validated for the analysis of this compound in Salvia plebeia extract.[1]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 6.25 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | 1.0000[1] |
| Limit of Detection (LOD) | 3.60 µg/mL[1] |
| Limit of Quantification (LOQ) | 10.90 µg/mL[1] |
| Accuracy (Recovery) | 96.2 - 101.4%[1] |
| Precision (RSD) | ≤ 0.27%[1] |
Experimental Protocol
1. Sample Preparation:
-
Plant Material: Grind dried plant material (e.g., leaves of Salvia plebeia) into a fine powder.[1]
-
Extraction: Extract the powdered material with a suitable solvent. For Salvia plebeia, an aqueous extraction at 85°C for 8 hours has been reported.[1] The resulting extract is then filtered and dried (e.g., using a spray dryer).[1]
-
Sample Solution: Dissolve a known amount of the dried extract in methanol (e.g., 70 mg/mL) and filter through a 0.45 µm syringe filter before injection.[1]
2. Standard Solution Preparation:
-
Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL).[1]
3. HPLC-DAD Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II Quat Pump or equivalent[1] |
| Column | INNO C18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase | Acetonitrile and 0.2% phosphoric acid in water (28:72, v/v) is a mobile phase used for similar flavonoids.[4] A gradient elution may be necessary for complex samples. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30°C |
| Detection Wavelength | 345 nm[1] |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow: HPLC-DAD Quantification
Caption: Workflow for the quantification of this compound by HPLC-DAD.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a simpler and higher-throughput alternative for the quantification of total flavonoids, which can be adapted for this compound. This method often involves the formation of a colored complex with aluminum chloride.[5][6]
Experimental Protocol
1. Sample and Standard Preparation:
-
Sample Solution: Prepare an extract of the plant material as described in the HPLC section. Dilute the extract with 50% ethanol to a suitable concentration.[7]
-
Standard Solution: Prepare a stock solution of this compound in methanol or ethanol. Prepare a series of working standards by diluting the stock solution.
2. Colorimetric Reaction:
-
Pipette 1.0 mL of the sample or standard solution into a test tube.
-
Add 4.0 mL of distilled water.[6]
-
Add 0.3 mL of 5% sodium nitrite (NaNO₂) solution and mix well.[8]
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃) solution and mix.[8]
-
After another 6 minutes, add 2.0 mL of 1 M sodium hydroxide (NaOH) solution.[6]
-
Immediately bring the final volume to 10 mL with distilled water and mix thoroughly.
3. Spectrophotometric Measurement:
-
Allow the solution to stand for 15-30 minutes at room temperature for color development.[5]
-
Measure the absorbance of the solution at 510 nm against a blank (prepared in the same manner without the sample or standard).[6][8]
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve. The results are often expressed as quercetin or rutin equivalents if a pure standard of this compound is not used.[6]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: General workflow for flavonoid quantification using UV-Vis spectrophotometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly complex matrices or when very low detection limits are required, LC-MS is the method of choice. It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Methodological Considerations
-
Ionization: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes. For this compound, the deprotonated molecule [M-H]⁻ is observed in negative mode at an m/z of approximately 463.088.[9] The protonated molecule [M+H]⁺ can be observed in positive mode at an m/z of approximately 465.102.[9]
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) can be employed. The precursor ion (e.g., m/z 463) is isolated and fragmented to produce characteristic product ions, which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective quantification.[10]
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. High-resolution mass spectrometry provides accurate mass measurements, which further aids in the confirmation of the elemental composition.[3]
Logical Relationship: From HPLC to LC-MS/MS
Caption: The logical progression from chromatographic separation to mass spectrometric detection and quantification.
Concluding Remarks
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity and specificity, and the available instrumentation. For routine quality control, HPLC-DAD provides a reliable and accurate method. UV-Vis spectrophotometry is a suitable alternative for high-throughput screening or for the estimation of total flavonoid content. For challenging analytical problems requiring the highest level of sensitivity and specificity, LC-MS/MS is the recommended technique. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important bioactive compound.
References
- 1. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 2. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 4. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Quantification of flavonoids by ultraviolet-visible spectrophotometry [bio-protocol.org]
- 8. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C21H20O12 | CID 185766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC-UV Analysis of 6-Hydroxyluteolin 7-glucoside
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Ultraviolet (UV) detector for the quantitative analysis of 6-Hydroxyluteolin 7-glucoside. This method is applicable for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The protocol described herein provides a robust and reliable approach for researchers, scientists, and drug development professionals.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants, such as Salvia plebeia.[1] It belongs to the flavone subclass of flavonoids and possesses noteworthy biological activities, including anti-inflammatory and antioxidant effects.[2] Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoid glycosides due to its sensitivity, specificity, and reproducibility.[3][4][5] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV system.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is recommended. A specific example is an INNO C18 column (25 cm x 4.6 mm, 5 µm particle size).[1]
-
Chemicals and Reagents:
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | INNO C18 (25 cm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Gradient elution with Acetonitrile and Water with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| UV Detection | 345 nm[1] |
| Run Time | Approximately 25 minutes |
Note: The mobile phase gradient should be optimized based on the specific HPLC system and column used to achieve the best separation. A retention time of approximately 20.8 minutes was observed under these conditions.[1]
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 0.00625 - 0.1 mg/mL).[1]
Preparation of Sample Solutions
The following is an example protocol for the extraction of this compound from a plant powder (e.g., Salvia plebeia).
-
Accurately weigh a suitable amount of the powdered sample (e.g., 70 mg) and transfer it to a centrifuge tube.[1]
-
Add a known volume of methanol (e.g., 1 mL) to the tube.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
Method Validation Summary
The described HPLC-UV method has been validated for its performance characteristics. The following table summarizes the key validation parameters.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999[1][8] |
| Concentration Range | 0.00625 - 0.1 mg/mL[1] |
| Limit of Detection (LOD) | 3.60 µg/mL[1] |
| Limit of Quantification (LOQ) | 10.90 µg/mL[1] |
| Accuracy (Recovery) | 96.2 - 101.4%[1] |
| Precision (RSD) | ≤ 0.27%[1] |
Results and Discussion
A representative chromatogram should show a well-resolved peak for this compound at the specified retention time. The UV spectrum of the peak should correspond to that of the reference standard, with a maximum absorption at approximately 345 nm.[1] The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications.
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 2. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection [agris.fao.org]
- 8. An HPLC-UV-based quantitative analytical method for Chrysanthemum morifolium: development, validation, and application -Analytical Science and Technology [koreascience.kr]
Application Note: Quantitative Analysis of 6-Hydroxyluteolin 7-glucoside using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of 6-Hydroxyluteolin 7-glucoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed to offer high sensitivity and selectivity, crucial for the accurate assessment of this flavonoid glycoside in complex matrices. This document outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and presentation.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants, such as Salvia plebeia. Flavonoids are a broad class of plant secondary metabolites with a range of reported biological activities, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of these compounds is essential for quality control of herbal products, pharmacokinetic studies, and drug discovery and development. LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of compounds like this compound in complex biological samples.
Experimental Protocol
Sample Preparation (from Plant Material)
A robust sample preparation protocol is critical for accurate and reproducible results. The following is a general procedure for the extraction of this compound from dried plant leaves.
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction for 30 minutes at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed using a reversed-phase C18 column.
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoid glycosides.[2]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramping up to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
Mass Spectrometry
The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is generally more sensitive for flavonoids.
-
MRM Transitions: The precursor ion ([M-H]⁻) for this compound is m/z 463.1. The primary fragment ion corresponds to the aglycone after the loss of the glucose moiety (162 Da), which is m/z 301.0. A secondary transition can also be monitored for confirmation.
-
Collision Energy (CE): The collision energy should be optimized for the specific instrument. A starting point for optimization for flavonoid glycosides is typically in the range of 15-35 eV.
Data Analysis and Quantification
Quantitative analysis is performed using an external calibration curve with an internal standard.
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as Puerarin or Isoquercitrin, should be used to correct for variations in sample preparation and instrument response.
-
Calibration Curve: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: The concentration of this compound in the samples is calculated using the linear regression equation from the calibration curve.
Data Presentation
The quantitative data should be summarized in clear and well-structured tables.
Table 1: LC-MS/MS Parameters for this compound and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 463.1 | 301.0 | 100 | Optimize (e.g., 25) |
| This compound (Qualifier) | 463.1 | 151.0 | 100 | Optimize (e.g., 35) |
| Isoquercitrin (IS) | 463.1 | 301.0 | 100 | Optimize (e.g., 25) |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,987 | 1,523,456 | 0.052 |
| 10 | 155,678 | 1,509,876 | 0.103 |
| 50 | 780,987 | 1,515,678 | 0.515 |
| 100 | 1,567,890 | 1,520,987 | 1.031 |
| 500 | 7,890,123 | 1,518,765 | 5.195 |
Table 3: Quantitative Results for Example Samples
| Sample ID | Analyte Area | IS Area | Area Ratio | Calculated Concentration (ng/mL) |
| Sample 1 | 456,789 | 1,512,345 | 0.302 | 29.3 |
| Sample 2 | 876,543 | 1,521,987 | 0.576 | 55.8 |
| Sample 3 | 1,234,567 | 1,517,890 | 0.813 | 78.8 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS protocol for the analysis of this compound.
References
Application Notes and Protocols for the Extraction and Purification of 6-Hydroxyluteolin 7-glucoside from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton.[1] This compound and its derivatives are found in various plant species, notably within the Lamiaceae and Asteraceae families.[2] Identified sources include Salvia plebeia, Athrixia phylicoides (South African bush tea), Salvia officinalis (common sage), Origanum majorana (marjoram), Rosmarinus officinalis (rosemary), and Tanacetum species.[2]
Pharmacological studies have highlighted the anti-inflammatory and antioxidant properties of this compound, making it a compound of interest for therapeutic applications.[2] Its anti-inflammatory effects are attributed, in part, to the modulation of pro-inflammatory cytokine secretion.[2] These biological activities underscore the importance of efficient and robust methods for its extraction and purification to facilitate further research and drug development.
This document provides detailed protocols for the extraction and purification of this compound from plant sources, focusing on methods established for Salvia plebeia, a plant known to contain high concentrations of this flavonoid.[3]
Data Presentation: Quantitative Overview
The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related compounds.
Table 1: Extraction Yield of this compound from Salvia plebeia
| Extraction Method | Plant Part | Solvent | Yield of this compound (mg/g of extract) | Overall Extraction Yield (%) | Reference |
| Ethanolic Extraction | Aerial Parts | Ethanol | 100.63 | Not Reported | [3] |
| Methanolic Extraction | Whole Plant | Methanol | 108.74 ± 0.95 | Not Reported | [4] |
| Hot Water Extraction | Dried Leaves | Water (85°C) | Not Reported | ~34 | [5] |
Table 2: HPLC-DAD Parameters for Quantification of this compound
| Parameter | Value | Reference |
| HPLC System | Agilent 1260 Infinity II | [5] |
| Column | INNO C18 (25 cm × 4.6 mm, 5 µm) | [5] |
| Mobile Phase A | 0.5% Acetic Acid in Water | [5] |
| Mobile Phase B | Acetonitrile (ACN) | [5] |
| Gradient Elution | 0 min: 5% B; 0-20 min: 5-25% B; 20-45 min: 25-50% B; 45-55 min: 50-90% B; 55-65 min: 90-5% B; 65-70 min: 5% B | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Injection Volume | 10 µL | [5] |
| Detection Wavelength | 345 nm | [5] |
| Retention Time | 20.8 min | [5] |
| Linearity Range | 0.00625 - 0.1 mg/mL (r² = 1.0000) | [5] |
| Limit of Detection (LOD) | 3.60 µg/mL | [5] |
| Limit of Quantification (LOQ) | 10.90 µg/mL | [5] |
| Accuracy | 96.2 - 101.4% | [5] |
| Precision (RSD) | ≤ 0.27% | [5] |
Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
References
- 1. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of 12 flavonoid glycosides from Ginkgo biloba extract using sephadex LH-20 and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxyluteolin 7-glucoside in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavone, a subclass of flavonoids, characterized by its anti-inflammatory, antioxidant, and potential anti-cancer properties.[1] Structurally similar to the more extensively studied Luteolin-7-O-glucoside, it is a subject of growing interest in pharmacological research. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological activities and elucidating its mechanisms of action. Given the limited direct experimental data for this compound, some information herein is extrapolated from studies on the closely related and structurally similar Luteolin-7-O-glucoside. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₂ | [1] |
| Molecular Weight | 464.38 g/mol | [1] |
| Appearance | Pale yellow powder | |
| Solubility | Soluble in DMSO, methanol, and ethanol |
Data Presentation: In Vitro Biological Activities
The following tables summarize quantitative data on the biological effects of this compound and the closely related Luteolin-7-O-glucoside. This information can serve as a starting point for experimental design.
Table 1: Anti-inflammatory Activity of Luteolin-7-O-glucoside in LPS-stimulated RAW 264.7 Macrophages
| Parameter | IC₅₀ Value (µM) | Cell Line | Assay | Reference |
| Nitric Oxide (NO) Production | 22.7 | RAW 264.7 | Griess Assay | [2] |
| Prostaglandin E₂ (PGE₂) Production | 15.0 | RAW 264.7 | ELISA | [2] |
Table 2: Cytotoxicity of Luteolin-7-O-glucoside
| Cell Line | IC₅₀ Value (µg/mL) | Incubation Time | Assay | Reference |
| MCF-7 (Breast Cancer) | 3.98 | Not Specified | MTT Assay | [3] |
| HepG2 (Liver Cancer) | >200 µM (approx. 92.8 µg/mL) | 24 hours | ATP-based viability assay | [4] |
Table 3: Effects of Luteolin-7-O-glucoside on Apoptosis and Related Markers
| Effect | Concentration | Cell Line | Assay | Reference |
| G2/M Phase Cell Cycle Arrest | 50, 100, 200 µM | HepG2 | Flow Cytometry (PI Staining) | [5][6] |
| Induction of Apoptosis | 50, 100, 200 µM | HepG2 | Hoechst 33342/TUNEL Staining | [5] |
| Increased ROS Generation | 50, 100, 200 µM | HepG2 | DCF-DA Staining | [5][7] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce MTT to a purple formazan product.
Materials:
-
Cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
Principle: This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (untreated, LPS only, compound only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways upon treatment with this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with this compound, with or without an inflammatory stimulus (e.g., LPS or TNF-α), for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
This compound, similar to other luteolin glucosides, is known to modulate key inflammatory and cell survival pathways.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of MAPK signaling pathways.
Caption: Experimental workflow for the MTT assay.
References
- 1. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuminum cyminum fruits as source of luteolin- 7- O-glucoside, potent cytotoxic flavonoid against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular mechanisms of luteolin-7-O-glucoside-induced growth inhibition on human liver cancer cells: G2/M cell cycle arrest and caspase-independent apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of luteolin-7-O-glucoside-induced growth inhibition on human liver cancer cells: G2/M cell cycle arrest and caspase-independent apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of 6-Hydroxyluteolin 7-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 backbone. Its molecular formula is C21H20O12.[1] This compound is found in various plants, including the South African herbal tea Athrixia phylicoides, from which it has been isolated as a major antioxidant compound.[1][2] Flavonoids are well-recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways. The antioxidant capacity of this compound makes it a compound of interest for its potential therapeutic applications in conditions associated with oxidative stress.
This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound, guidance on data presentation, and an overview of the potential signaling pathways involved in its antioxidant mechanism.
Data Presentation
The antioxidant activity of this compound can be quantified using various assays. The results are typically expressed as the concentration required for 50% inhibition (IC50) for radical scavenging assays, or in terms of equivalence to a standard antioxidant like Trolox or a ferrous sulfate solution for reduction potential assays.
Table 1: In Vitro Antioxidant Activity of Luteolin Glycosides
| Assay | Compound | Result | Unit |
| DPPH Radical Scavenging | Luteolin 7-O-[β-D-apiofuranosyl-(1→6)]-β-D-glucopyranoside* | 0.188 | mg/mL |
| FRAP | Luteolin-7-O-glucoside | Data reported but specific value not available in abstract | µM FeSO₄/g |
| ORAC | Luteolin-7-O-glucoside | 8804.19 ± 409.99 | µmol of Trolox/g |
*Note: The DPPH IC50 value is for a structurally related luteolin glycoside and serves as an estimate.[3] FRAP and ORAC data are for Luteolin-7-O-glucoside.[1]
Experimental Protocols
A comprehensive assessment of antioxidant activity should involve multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a range of dilutions. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test compound or positive control.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test sample or standard.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the FRAP value of the sample from the standard curve and express the results as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluency.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in culture medium containing 25 µM DCFH-DA.
-
Incubate at 37°C for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH solution to induce peroxyl radical formation.
-
-
Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.
-
Mandatory Visualizations
References
Application of 6-Hydroxyluteolin 7-glucoside in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavonoid glycoside found in various medicinal plants. Flavonoids are a class of natural compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, focusing on its potential as a modulator of key enzymatic pathways relevant to various diseases. These protocols are intended to guide researchers in the preliminary assessment of this compound's inhibitory efficacy and to provide a framework for further investigation into its mechanism of action.
Enzyme Inhibitory Activities of this compound and its Aglycone
The inhibitory potential of this compound and its aglycone, 6-Hydroxyluteolin, has been evaluated against several key enzymes. The following table summarizes the available quantitative data.
| Compound | Target Enzyme | IC50 Value |
| 6-Hydroxyluteolin 7-O-β-D-glucopyranoside | α-Glucosidase | 300 µM[1] |
| 6-Hydroxyluteolin (Aglycone) | Glycogen Phosphorylase b | 11.6 µM[1] |
| Luteolin-7-glucuronide (related metabolite) | Xanthine Oxidase | 26.15 µM[2] |
| Hypolaetin-7-O-β-d-glucopyranoside (related compound) | Tyrosinase | Activity reported, specific IC50 not determined[3] |
Signaling Pathways and Experimental Workflows
To visualize the context of these enzyme inhibition assays, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
References
6-Hydroxyluteolin 7-glucoside as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin 7-glucoside is a flavonoid glycoside found in various medicinal plants, including Salvia plebeia and Athrixia phylicoides.[1][2] As a derivative of luteolin, it exhibits significant biological activities, most notably anti-inflammatory and antioxidant properties.[1][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical and biological research. Its well-defined chemical structure and high purity make it an ideal standard for quantification, impurity profiling, and in vitro bioactivity studies.
Physicochemical Properties and Handling
This compound is a yellow to orange solid compound.[4] For optimal stability, it should be stored at 4°C and protected from light.[4] Stock solutions can be prepared in solvents such as DMSO, methanol, or ethanol.[5][6] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] It is advisable to prepare and use solutions on the same day to ensure accuracy in experiments.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₂ | [1][7] |
| Molecular Weight | 464.38 g/mol | [1] |
| CAS Number | 54300-65-1 | [1] |
| Appearance | Solid, Yellow to orange | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol. Slightly soluble in water. | [5][6][8][9] |
| Storage (Solid) | 4°C, protect from light | [4] |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months (protect from light) | [4] |
Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This compound is frequently used as a reference standard for the identification and quantification of this compound in plant extracts and herbal formulations. A validated HPLC-DAD method provides a reliable approach for quality control and standardization.[2]
HPLC Method Validation Parameters
| Parameter | Value | Source |
| Column | C18 reverse-phase (e.g., INNO C18) | [2] |
| Mobile Phase | Gradient elution with acetonitrile and 1% acetic acid in water | [10] |
| Flow Rate | 0.6 mL/min | [10] |
| Detection Wavelength | 345 nm | [2] |
| Linearity Range | 0.00625 - 0.1 mg/mL (r² = 1.0000) | [2] |
| Limit of Detection (LOD) | 3.60 µg/mL | [2] |
| Limit of Quantification (LOQ) | 10.90 µg/mL | [2] |
| Accuracy (Recovery) | 96.2 - 101.4% | [2] |
| Precision (RSD) | ≤ 0.27% | [2] |
Experimental Protocol: HPLC Quantification
-
Standard Solution Preparation:
-
Sample Preparation:
-
For plant extracts, dissolve a known amount of the extract in methanol (e.g., 70 mg/mL for Salvia plebeia powder) and filter through a 0.45-µm syringe filter.[2]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 1% acetic acid in water (Solvent B).
-
Flow Rate: 0.6 mL/min.[10]
-
Detection: Monitor at 345 nm.[2]
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the peak for this compound by comparing the retention time and UV spectrum with the reference standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
-
Caption: Workflow for the quantification of this compound using HPLC.
Application 2: In Vitro Antioxidant Activity Assessment
This compound is a potent antioxidant.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate its radical scavenging activity, where the reference standard is crucial for establishing a dose-response relationship and calculating the IC₅₀ value.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well microplate format.[11]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a light-protected container at 4°C. Prepare fresh before use.[11]
-
Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.[11]
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic acid or Trolox.
-
-
Assay Procedure:
-
Add 100 µL of each working solution concentration (test compound and positive control) to separate wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the negative control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
Application 3: In Vitro Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell models like THP-1 macrophages.[1][5]
Experimental Protocol: Anti-inflammatory Assay in THP-1 Macrophages
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophages, seed THP-1 cells (e.g., 1 x 10⁵ cells/mL) in a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[6][9]
-
After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Treatment and Stimulation:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-treat the differentiated THP-1 macrophages with the different concentrations of this compound for 2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.[12]
-
-
Cytokine Measurement (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of each cytokine for each concentration of this compound compared to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.
-
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Application 4: Intestinal Permeability Studies using Caco-2 Cells
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal absorption of compounds.[2] Using this compound as a reference standard allows for the determination of its apparent permeability coefficient (Papp), providing insights into its potential oral bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., MEM) supplemented with 10% FBS and 1% non-essential amino acids.[2]
-
Seed the cells at a density of approximately 8 x 10⁴ cells/cm² onto Transwell inserts (e.g., 12-well format) and culture for 19-21 days to allow for differentiation and formation of a confluent monolayer.[2]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a TEER meter. A TEER value above 300 Ω·cm² generally indicates good monolayer integrity.[1]
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a solution of this compound (e.g., 100 µM) in HBSS to the apical (upper) chamber.[1]
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Papp Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Caption: Workflow for the Caco-2 cell intestinal permeability assay.
Conclusion
This compound serves as an essential reference standard for the accurate quantification and biological evaluation of this flavonoid. The protocols outlined in this document provide researchers with robust methodologies for its application in analytical chemistry, antioxidant capacity screening, and in vitro studies of anti-inflammatory activity and intestinal permeability. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, facilitating further research and development in the fields of natural products and pharmacology.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of anti-inflammatory response in lipopolysaccharide stimulated human THP-1 cell line and mouse model at gene expression level with indigenous putative probiotic lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 10. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Research Model for 6-Hydroxyluteolin 7-glucoside
Compound of Interest: 6-Hydroxyluteolin 7-glucoside Synonyms: Nepitrin, Eupafolin-7-glucoside Chemical Class: Flavonoid Glycoside
Introduction
This compound, also known as Nepitrin, is a naturally occurring flavonoid glycoside. It is the 7-O-glucoside of Nepetin (also known as 6-Methoxyluteolin or Eupafolin).[1][2] Flavonoids are a large class of polyphenolic compounds found in various plants and are recognized for their potential health benefits. Nepetin, the aglycone of this compound, has demonstrated significant biological activities, including potent anti-inflammatory and antioxidant effects.[2][3][4] Specifically, Nepetin has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 and to suppress the NF-κB and MAPK signaling pathways.[3]
Given the established bioactivity of its aglycone, this compound is a compelling candidate for further investigation. The glycosidic moiety can significantly influence the bioavailability, solubility, and metabolic fate of the parent flavonoid, making it crucial to study the compound in its natural form. This document outlines a comprehensive research model for the systematic evaluation of this compound, providing detailed protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, along with its underlying mechanisms of action.
Proposed Research Model Workflow
The proposed research model follows a tiered approach, beginning with fundamental antioxidant screening and progressing to cell-based functional assays and in-depth mechanistic studies. This workflow allows for a thorough characterization of the compound's bioactivity.
Caption: Proposed experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[5] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant. This color change is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.[5][6]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a light-protected container.[6][7]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Prepare a positive control, such as Ascorbic Acid or Trolox, at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution or control.
-
Add 150 µL of the 0.1 mM DPPH working solution to each well.
-
Include a blank control containing only the solvent and a negative control containing the solvent and DPPH solution.[5]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100[5]
-
Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation:
| Concentration (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Scavenging Activity |
| Control (DPPH only) | 0.850 ± 0.021 | 0% |
| 1 | 0.815 ± 0.018 | 4.1% |
| 10 | 0.642 ± 0.025 | 24.5% |
| 25 | 0.431 ± 0.015 | 49.3% |
| 50 | 0.215 ± 0.011 | 74.7% |
| 100 | 0.108 ± 0.009 | 87.3% |
| Ascorbic Acid (25 µg/mL) | 0.155 ± 0.012 | 81.8% |
Protocol 2: Cell-Based Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[8] The cell-permeable probe DCFH-DA is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like ABAP, DCFH is oxidized to the highly fluorescent DCF. Antioxidants present in the cell inhibit this oxidation, reducing the fluorescence signal.[9][10]
References
- 1. Nepetin - Wikipedia [en.wikipedia.org]
- 2. CAS 520-11-6: Nepetin | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nepetin | Histamine Receptor | Calcium Channel | TargetMol [targetmol.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. cellbiolabs.com [cellbiolabs.com]
commercial suppliers of 6-Hydroxyluteolin 7-glucoside for research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Hydroxyluteolin 7-glucoside in scientific research. This flavone, a glycoside of 6-hydroxyluteolin, is a subject of growing interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects.
Commercial Suppliers
This compound is available for research purposes from various commercial suppliers. It is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results. When selecting a supplier, consider factors such as purity confirmation (e.g., by NMR), available product sizes, and whether the product is intended for research use only.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number (Example) | Purity | Available Sizes | Notes |
| MedchemExpress | HY-N2447 | >98% | 1 mg, 5 mg, 10 mg, 50 mg | For research use only. Do not sell to patients.[1] |
| BioCrick | BCN2447 | High Purity (Confirmed by NMR) | 5 mg, 10 mg, 20 mg and more | - |
| Biorbyt | orb1297481 | 97.31% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 1 ml x 10 mM (in DMSO) | For research use only.[2] |
| ChemFaces | CFN99931 | >98% | 5mg, 10mg, 20mg and more | Provides solvent format for intended use in signaling inhibitors, biological or pharmacological activities.[3] |
| TargetMol | T1765 | 99.84% | Inquire | - |
| AbMole BioScience | M3452 | >98% | 1 mg, 5 mg, 10 mg, 50 mg | For research use only. Not for human use.[4] |
| Benchchem | B1649358 | Inquire | Inquire | For research use only. Not for human or veterinary use.[5] |
| Sigma-Aldrich | TA9H93ED706C | 99.84% | Inquire | - |
Application Notes
This compound has demonstrated significant potential in several areas of pharmacological research, primarily focusing on its anti-inflammatory and antioxidant properties.
Anti-Inflammatory Activity
This compound and its aglycone form have been shown to modulate key inflammatory pathways. Research indicates that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6] The mechanism of action is believed to involve the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7][8]
Antioxidant Activity
As a flavonoid, this compound possesses potent antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.[8] Its antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activities of this compound.
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement).
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the supernatant at different time points to measure cytokine release (e.g., 3 and 24 hours for TNF-α, 12 hours for IL-6, and 48 hours for IL-10).[2] Quantify the levels of TNF-α, IL-6, and IL-10 using specific ELISA kits as per the manufacturer's protocols.[2]
-
Cell Viability: Assess the cytotoxicity of this compound at the tested concentrations using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Table 2: Example Quantitative Data for Anti-Inflammatory Effects of a Related Compound (Luteolin-7-O-glucoside) in LPS-stimulated RAW 264.7 cells
| Parameter | Concentration | Result |
| NO Production | 50 µM | Significant inhibition |
| PGE2 Production | 50 µM | Significant inhibition |
| TNF-α Release (3h) | 1 µM | Reduced levels |
| IL-10 Release (24h) | 1 µM | Increased levels |
Note: This data is for a structurally similar compound and serves as a reference. Researchers should generate their own data for this compound.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a method to determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.[5] This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound and the positive control (e.g., 10, 25, 50, 100, and 200 µg/mL).[5]
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Protocol 3: Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of this compound, providing insights into its potential oral bioavailability.
Materials:
-
Caco-2 cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin solution
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture on Transwells: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound (this compound) dissolved in HBSS to the apical (A) side of the monolayer.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
To assess active efflux, perform the transport study in the reverse direction (B to A) as well.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways modulated by this compound based on current research.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside | MDPI [mdpi.com]
- 7. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Nuances of 6-Hydroxyluteolin 7-glucoside Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside with significant research interest, is a critical factor for ensuring the reproducibility and accuracy of experimental results. This technical support center provides essential guidance on maintaining the integrity of this compound in various laboratory settings. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and storage.
Troubleshooting Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in a stock solution | - Solvent has absorbed water (especially hygroscopic solvents like DMSO).- The concentration of the compound exceeds its solubility limit in the chosen solvent.- The storage temperature is too low for the solvent, causing it to freeze and the compound to precipitate. | - Use fresh, anhydrous solvent for preparing solutions.- Gently warm the solution and use sonication to aid dissolution.- Consult solubility data and consider preparing a more dilute stock solution.- Check the freezing point of your solvent and adjust storage temperature accordingly. |
| Discoloration or change in appearance of the solution | - Degradation of the compound due to exposure to light, elevated temperature, or reactive components in the solvent.- Oxidation of the compound. | - Store solutions protected from light, preferably in amber vials.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions at or below the recommended temperature.- Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. |
| Inconsistent results in biological assays | - Degradation of the compound in the stock solution or in the assay medium.- Interaction of the solvent with the experimental system. | - Prepare fresh working solutions from a properly stored stock solution for each experiment.- Perform a stability check of the compound in the final assay buffer under the experimental conditions (time, temperature, pH).- Run appropriate solvent controls in all experiments to account for any effects of the solvent itself. |
| Appearance of unexpected peaks in HPLC analysis | - Degradation of this compound into other products. | - Conduct forced degradation studies to identify potential degradation products.- Compare the chromatogram of a freshly prepared standard to the stored solution to identify new peaks.- Adjust storage conditions (e.g., lower temperature, light protection) to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for this compound. Methanol and ethanol are also suitable solvents, although the achievable concentration may be lower compared to DMSO. For biological experiments, it is crucial to ensure the final concentration of the organic solvent is compatible with the cell or enzyme system being studied.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C. For short-term storage, -20°C is acceptable. It is critical to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How does pH affect the stability of this compound?
A3: Flavonoids, in general, are more stable in acidic conditions compared to neutral or alkaline conditions. While specific quantitative data for this compound is limited, studies on similar flavonoid glycosides suggest that degradation increases as the pH becomes more alkaline. For experiments requiring physiological pH, it is advisable to prepare the solutions fresh and use them promptly.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids are known to be susceptible to photodegradation. It is essential to protect both the solid compound and its solutions from light exposure. All handling and storage should be done under subdued light conditions, and containers should be opaque or wrapped to block light.
Q5: How can I check the stability of my this compound solution?
A5: The most reliable method to assess the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. By comparing the chromatogram of a stored solution to that of a freshly prepared standard, you can quantify the remaining amount of the parent compound and detect the presence of any degradation products.
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution in DMSO and ensuring its stability.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
Technical Support Center: 6-Hydroxyluteolin 7-glucoside Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyluteolin 7-glucoside. The information is designed to address common challenges encountered during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields of this compound in my extract. What are the likely causes and how can I improve my yield?
A1: Low yields of this compound can stem from several factors. As a polar glycoside, its extraction is highly dependent on the appropriate choice of solvent and extraction conditions.[1]
-
Suboptimal Solvent Choice: The use of non-polar or weakly polar solvents will lead to poor solubility and low extraction efficiency. Glycosylated flavonoids, such as this compound, are most effectively extracted using polar solvents. Aqueous mixtures of ethanol or methanol are often successful.[1] For instance, a 60% (v/v) ethanol-water solution has been effectively used for the extraction of the structurally similar luteolin-7-O-glucoside.[2]
-
Inefficient Extraction Technique: Passive methods like maceration may not be sufficient for optimal extraction. More advanced techniques such as Ultrasound-Assisted Extraction (UAE) can significantly enhance yields by improving solvent penetration and reducing extraction time.[1][2]
-
Degradation of the Compound: Flavonoids can be sensitive to high temperatures and prolonged extraction times, which can lead to degradation.[1] It is crucial to optimize both temperature and duration to maximize recovery without causing degradation.
-
Inadequate Cell Wall Disruption: The plant material must be finely ground to ensure that the solvent can effectively penetrate the plant cells and extract the target compound.[1]
Q2: My final purified product contains significant impurities. How can I improve the purity of my this compound?
A2: The co-extraction of other plant constituents is a common issue. A multi-step purification strategy is often necessary to achieve high purity.
-
Initial Cleanup: For plant materials rich in fats and waxes, a pre-extraction step with a non-polar solvent like hexane can be beneficial.[1]
-
Chromatographic Techniques: A combination of different chromatographic methods is highly effective.
-
Silica Gel Column Chromatography: This is a useful initial step to separate compounds based on polarity. As this compound is polar, it will be retained on the column longer than less polar impurities.[2]
-
Sephadex LH-20 Chromatography: This technique separates molecules based on both size and polarity and is effective in removing other phenolic compounds.[2]
-
Countercurrent Chromatography (CCC): This is a powerful technique for separating complex mixtures. A two-phase solvent system, such as ethyl acetate-n-butanol-water, has been successfully used to isolate 6-Hydroxyluteolin 7-O-β-glucoside.[2]
-
Semi-Preparative Reversed-Phase HPLC: This is often used as a final polishing step to separate the target compound from any remaining, closely-related impurities, such as quercetagetin-7-O-β-glucoside.[2][3]
-
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. If in solution, for instance in DMSO for biological assays, it is best to prepare fresh solutions. For short-term storage of a stock solution, it is advisable to keep it at -20°C or -80°C and protect it from light.[4] Repeated freeze-thaw cycles should be avoided.[4]
Data Presentation
The following table summarizes quantitative data from various extraction protocols for this compound and the closely related luteolin-7-O-glucoside.
| Target Compound | Plant Source | Extraction Method | Key Parameters | Yield/Concentration |
| 6-Hydroxyluteolin 7-O-glucoside | Salvia plebeia | Hot Water Extraction | Solvent: Water; Temperature: 85°C; Time: 8 hours | 108.74 ± 0.95 mg/g of extract |
| Luteolin-7-O-glucoside | Olive Leaves | Ultrasound-Assisted Extraction (UAE) | Solvent: 60% Ethanol; Temperature: 40°C; US Amplitude: 30% | 1.82 g/kg dry leaf |
| Luteolin-7-O-glucoside | Olive Leaves | Pressurized Liquid Extraction | Solvent: 80% Ethanol; Temperature: 190°C; Leaf Moisture: 5% | More efficient than dynamic maceration |
| Luteolin-7-O-glucoside | Olive Leaves | Soxhlet Extraction | Solvent: 60% (v/v) ethanol-water; Time: 4 hours | 1.32 g/kg |
Experimental Protocols
Detailed Methodology for the Isolation of 6-Hydroxyluteolin-7-O-β-glucoside from Athrixia phylicoides
This protocol is based on a multi-step process involving solvent partitioning, countercurrent chromatography (CCC), and semi-preparative HPLC.[2][3]
1. Initial Extraction and Solvent Partitioning:
-
The plant material is first extracted with a suitable solvent, such as an aqueous ethanol or methanol solution, to create a crude extract.
-
This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps to remove a significant portion of impurities.
2. Countercurrent Chromatography (CCC):
-
The partitioned extract is then purified using High-Speed Countercurrent Chromatography (HSCCC).[2]
-
A suitable two-phase solvent system is selected. For 6-Hydroxyluteolin-7-O-β-glucoside, a system composed of ethyl acetate-n-butanol-water has been shown to be effective.[2]
-
The fractions are collected and analyzed (e.g., by HPLC) to identify those containing the target compound.
3. Semi-Preparative Reversed-Phase HPLC:
-
The fractions enriched with 6-Hydroxyluteolin-7-O-β-glucoside from the CCC step are pooled and further purified using semi-preparative reversed-phase HPLC.[2]
-
This final step is crucial for separating the target compound from minor, co-eluting compounds like quercetagetin-7-O-β-glucoside, yielding the pure compound.[2][3]
Mandatory Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 3. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC Separation of 6-Hydroxyluteolin 7-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Hydroxyluteolin 7-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing poor peak shape, specifically peak tailing?
Answer: Peak tailing is a common issue when analyzing flavonoids like this compound. The primary causes include:
-
Secondary Interactions: The hydroxyl groups on the flavonoid can interact with residual silanol groups on the C18 column's silica backbone. This is a very common cause of tailing for polar compounds.[1]
-
Solution: Add a small percentage of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to broadened and tailing peaks.[1]
-
Solution: Try diluting your sample or reducing the injection volume.[1]
-
-
Column Contamination: Residues from previous analyses can interfere with the separation.
-
Solution: Implement a robust column flushing procedure with a strong solvent after each analytical run.[1]
-
Question: My peaks are exhibiting fronting. What is the likely cause?
Answer: Peak fronting is often related to the sample solvent or column overload.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.
-
Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[1]
-
-
Severe Column Overload: While often associated with tailing, severe mass overload can also result in peak fronting.[1]
-
Solution: Reduce the injection volume or the concentration of the sample.[1]
-
Question: I'm observing inconsistent retention times for my analyte. What should I investigate?
Answer: Fluctuating retention times can compromise the reliability of your analysis. Key factors to check include:
-
Mobile Phase Instability: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can alter its composition and affect retention.
-
Solution: Ensure accurate and consistent mobile phase preparation and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the ambient temperature can lead to shifts in retention times if a column oven is not used.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC pump, checking for leaks and ensuring a stable flow rate.[1]
-
-
Insufficient Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.
-
Solution: Increase the column equilibration time before each injection.[1]
-
Question: How can I improve the resolution between this compound and other closely eluting peaks?
Answer: Achieving good resolution is critical for accurate quantification. Consider the following optimization strategies:
-
Adjusting the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving the separation of closely eluting compounds.[1]
-
Optimizing Column Temperature: Systematically evaluate a range of column temperatures (e.g., 25°C, 30°C, 35°C) as temperature can influence the separation selectivity.[1][2]
-
Modifying the Mobile Phase:
-
Gradient Optimization: If using a gradient, adjust the slope to provide more separation power in the region where your compound elutes.
-
Solvent Choice: While acetonitrile is common, methanol can offer different selectivity for flavonoids and may improve resolution in some cases.
-
Frequently Asked Questions (FAQs)
What is a typical starting HPLC method for this compound analysis?
A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a Diode Array Detector (DAD) at around 345 nm.[3]
What are the recommended sample preparation steps?
The sample containing this compound should be dissolved in a suitable solvent, typically methanol.[3] It is crucial to filter the sample through a 0.45-μm syringe filter before injection to remove any particulate matter that could clog the column.[3]
How can I confirm the identity of the this compound peak?
The most reliable method for peak identification is to run a standard of this compound under the same HPLC conditions and compare the retention time. Additionally, a DAD can be used to compare the UV spectrum of the peak in your sample to that of the standard.[3] For definitive identification, HPLC coupled with Mass Spectrometry (HPLC-MS) can be used to confirm the molecular weight of the compound.
Experimental Protocol and Data
Detailed Experimental Protocol
This protocol provides a validated method for the quantification of this compound.
-
Instrumentation:
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[3]
-
Water (HPLC grade).
-
Formic acid or Acetic acid (analytical grade).
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dissolve the sample extract in methanol.
-
Filter the solution through a 0.45-μm syringe filter.[3]
-
-
Chromatographic Conditions:
-
A gradient elution is typically used. A starting point could be a linear gradient from 10% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 345 nm.[3]
-
-
Analysis:
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a validated HPLC method for this compound.[3]
| Parameter | Value |
| Linearity Range | 0.00625 - 0.1 mg/mL |
| Correlation Coefficient (r²) | 1.0000 |
| Limit of Detection (LOD) | 3.60 µg/mL |
| Limit of Quantification (LOQ) | 10.90 µg/mL |
| Accuracy (Recovery) | 96.2 - 101.4% |
| Precision (RSD) | ≤ 0.27% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. phcog.com [phcog.com]
- 3. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 4. A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane | MDPI [mdpi.com]
Technical Support Center: 6-Hydroxyluteolin 7-glucoside Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 6-Hydroxyluteolin 7-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the chemical synthesis of this compound revolve around achieving regioselectivity. The 6-hydroxyluteolin aglycone possesses multiple hydroxyl groups with varying reactivity.[1][2] Selective glycosylation at the 7-OH position requires a multi-step process involving protection of other reactive hydroxyl groups (like 5-OH, 3'-OH, and 4'-OH) and subsequent deprotection, which can be complex and lead to lower overall yields.[3] Furthermore, the choice of glycosyl donor and reaction conditions significantly impacts the efficiency and outcome of the synthesis.[1][2]
Q2: Are there enzymatic or biotechnological approaches for the synthesis of this compound?
A2: Yes, enzymatic and whole-cell biocatalysis are promising alternatives to chemical synthesis.[4][5] These methods can offer high regioselectivity, avoiding the need for extensive protection and deprotection steps.[3] Glycosyltransferases (GTs) are enzymes that can catalyze the specific transfer of a sugar moiety to the flavonoid aglycone.[5][6] However, challenges in this approach include the availability and stability of the specific GTs, as well as the potential for low yields due to the poor water solubility of the aglycone.[7][8]
Q3: What are the common difficulties encountered during the purification of this compound?
A3: Purification of this compound, whether from a reaction mixture or a natural extract, can be challenging due to its polarity and the presence of structurally similar impurities.[9] Co-elution with other flavonoid glycosides is a common issue.[10] A multi-step purification strategy is often necessary, combining techniques like silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) or Countercurrent Chromatography (CCC) to achieve high purity.[9][10]
Q4: How does glycosylation at the 7-position affect the properties of 6-Hydroxyluteolin?
A4: Glycosylation at the 7-OH position significantly increases the water solubility and stability of the 6-hydroxyluteolin aglycone.[5][9] This modification can also influence its biological activity and bioavailability.[4][6] While the aglycone itself may have potent biological effects, the glycoside form can be considered a "pro-drug" that may be metabolized in vivo to release the active aglycone.[11]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of glycosylated product | - Inefficient glycosyl donor.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Degradation of starting material or product. | - Experiment with different activated sugar donors (e.g., glycosyl bromides, trichloroacetimidates).- Optimize reaction parameters such as temperature, reaction time, and solvent polarity.[1]- Ensure anhydrous conditions and use of inert atmosphere if reagents are sensitive to moisture or air.[2] |
| Poor regioselectivity (glycosylation at multiple hydroxyl groups) | - Similar reactivity of different hydroxyl groups on the aglycone.[1][2]- Incomplete protection of non-target hydroxyl groups. | - Employ a robust protection group strategy for the 5, 3', and 4'-hydroxyl groups. Common protecting groups include benzyl or silyl ethers.- Consider enzymatic synthesis using a regioselective glycosyltransferase.[3][6] |
| Formation of byproducts | - Side reactions of the aglycone or sugar donor.- Incomplete deprotection. | - Carefully monitor the reaction progress using TLC or HPLC to minimize byproduct formation.- Optimize deprotection conditions (e.g., catalyst, reaction time) to ensure complete removal of protecting groups without degrading the final product. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of impurities with the target compound | - Structurally similar compounds with close polarity.[10] | - Employ a multi-modal purification strategy. For instance, follow silica gel chromatography with Sephadex LH-20 (size exclusion) or reversed-phase preparative HPLC.[9]- Optimize the mobile phase composition and gradient in HPLC or the solvent system in Countercurrent Chromatography (CCC) for better resolution.[10][12] |
| Low recovery from chromatography column | - Irreversible adsorption of the compound onto the stationary phase.- Degradation of the compound on the column. | - For silica gel, deactivation with a small amount of water or triethylamine in the eluent might help.- Consider using a different stationary phase like Sephadex LH-20, which is known to be effective for flavonoid purification.[9][13] |
| Difficulty in removing solvent after purification | - Use of high-boiling point solvents in the mobile phase. | - Whenever possible, use volatile solvents that can be easily removed under reduced pressure.- If high-boiling solvents are necessary, consider lyophilization (freeze-drying) if the compound is water-soluble and stable. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on enzymatic glycosylation methods.[4][7]
-
Enzyme and Substrate Preparation:
-
Obtain or express a glycosyltransferase known to be active on flavonoids.
-
Prepare a stock solution of 6-hydroxyluteolin in a suitable organic solvent like DMSO to aid solubility.[7]
-
Prepare a solution of the sugar donor (e.g., UDP-glucose).
-
-
Reaction Setup:
-
In a reaction vessel, combine the buffer solution (e.g., phosphate buffer, pH 7.0), the glycosyltransferase, and the sugar donor.
-
Initiate the reaction by adding the 6-hydroxyluteolin stock solution to the mixture. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.
-
Once the reaction is complete or has reached equilibrium, terminate it by adding a quenching agent (e.g., an organic solvent like methanol or by heat inactivation).
-
-
Purification:
-
Centrifuge the reaction mixture to remove the enzyme and any precipitated material.
-
Subject the supernatant to a multi-step purification process as outlined in the purification troubleshooting guide, often starting with solid-phase extraction followed by preparative HPLC.
-
General Protocol for Purification by Column Chromatography
This protocol describes a typical multi-step column chromatography purification for flavonoid glycosides.[9][14]
-
Initial Fractionation on Silica Gel:
-
Prepare a silica gel column packed with a suitable solvent (e.g., n-hexane).
-
Dissolve the crude extract or reaction mixture in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.
-
-
Size-Exclusion Chromatography on Sephadex LH-20:
-
Combine the fractions containing this compound from the silica gel column and concentrate them.
-
Dissolve the concentrated sample in the mobile phase (e.g., methanol) and load it onto a Sephadex LH-20 column.[9]
-
Elute with the same solvent and collect fractions. This step helps to separate compounds based on molecular size and polarity.
-
-
Final Purification by Preparative HPLC:
-
Pool the enriched fractions from the Sephadex column and concentrate them.
-
Perform final purification using a preparative reversed-phase HPLC system (e.g., C18 column).
-
Develop a suitable gradient elution method, typically with a mobile phase consisting of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR.[10]
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical flow diagram for troubleshooting common issues.
References
- 1. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Glycosylation of Flavonoids – PJM ONLINE [pjmonline.org]
- 6. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 10. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. benchchem.com [benchchem.com]
preventing degradation of 6-Hydroxyluteolin 7-glucoside during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Hydroxyluteolin 7-glucoside during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The main factors contributing to the degradation of this compound, a flavonoid glycoside, are exposure to elevated temperatures, light (especially UV), and non-neutral pH conditions.[1] Oxidation is another significant degradation pathway, particularly for the polyphenolic structure of flavonoids.
Q2: What are the visible signs of degradation?
A2: Degradation of a this compound solution may be indicated by a color change. In solid form, discoloration could suggest oxidation or light-induced degradation. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram, which may correspond to the aglycone (6-Hydroxyluteolin) or other degradation products.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored at -80°C. For short-term storage, 4°C is acceptable. It is crucial to protect the solid compound from light by using an amber vial or by wrapping the container in aluminum foil. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.
Q4: What are the recommended storage conditions for this compound in solution?
A4: Solutions of this compound are significantly less stable than the solid form. For short-term storage (up to one month), it is recommended to store aliquots at -20°C, and for longer-term storage (up to six months), at -80°C.[2] It is critical to protect solutions from light. To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in single-use aliquots.
Q5: How does pH affect the stability of this compound in solution?
A5: Flavonoid glycosides are generally more stable in slightly acidic to neutral pH conditions (pH 4-7).[3] Alkaline conditions (pH > 7) can promote the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety. Extremely acidic conditions can also catalyze this hydrolysis.
Q6: Is it necessary to use antioxidants when working with this compound?
A6: While not always mandatory, the use of antioxidants can help to minimize oxidative degradation, especially during lengthy experiments or when the compound is exposed to air. Ascorbic acid or EDTA (to chelate metal ions that catalyze oxidation) can be considered. However, their compatibility with the specific experimental assay must be verified beforehand.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Decreased peak area of this compound in HPLC analysis over time. | General degradation due to improper storage. | 1. Review storage conditions. Ensure the compound (solid or solution) is stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions more frequently. |
| Appearance of a new, earlier-eluting peak in HPLC, potentially corresponding to 6-Hydroxyluteolin (the aglycone). | Hydrolysis of the glycosidic bond. | 1. Check the pH of the solution. Adjust to a slightly acidic to neutral pH (4-7) if the experimental conditions allow. 2. Avoid high temperatures during sample preparation and analysis. 3. Minimize the time the compound is in solution before analysis. |
| A general increase in baseline noise or the appearance of multiple small, unidentified peaks in the chromatogram. | Oxidative degradation or photodegradation. | 1. Protect solutions from light at all times using amber vials or foil. 2. Deoxygenate solvents and buffers before use. 3. Consider adding a compatible antioxidant to the solution. 4. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent experimental results between different batches or over time. | Degradation of the stock solution. | 1. Perform a stability check of the stock solution using HPLC to confirm its integrity. 2. Prepare fresh stock solutions from the solid compound for each set of experiments. 3. Ensure consistent storage conditions for all aliquots of the stock solution. |
Data on Factors Affecting Flavonoid Glycoside Stability
The following table summarizes the impact of various environmental factors on the stability of flavonoid glycosides, based on studies of this compound and related compounds.
| Factor | Condition | Effect on Stability | Supporting Evidence for Related Flavonoids |
| Temperature | Elevated Temperature (e.g., >40°C) | Increased degradation rate, primarily through hydrolysis of the glycosidic bond. | Studies on various flavonoid glycosides show a decrease in concentration with increasing temperature, with a corresponding increase in the respective aglycones.[4][5] |
| Low Temperature (-20°C to -80°C) | Significantly slows down degradation, preserving the compound for months. | Recommended storage condition for this compound solutions is -20°C for 1 month and -80°C for 6 months.[2] | |
| Light | Exposure to UV or ambient light | Promotes photodegradation, leading to complex degradation products. | Flavonoids are known to be light-sensitive. Protection from light is a standard recommendation for storage. |
| Storage in the dark | Minimizes photodegradation, enhancing long-term stability. | Standard laboratory practice for storing light-sensitive compounds. | |
| pH | Acidic (pH < 4) | Can lead to hydrolysis of the glycosidic bond over time. | Extremely acidic conditions can catalyze hydrolytic reactions in glycosylated polyphenols.[6] |
| Neutral to slightly acidic (pH 4-7) | Generally the range of highest stability for flavonoid glycosides. | Flavonoids are generally more stable in slightly acidic to neutral pH conditions.[3] | |
| Alkaline (pH > 7) | Promotes hydrolysis of the glycosidic bond and can lead to oxidative degradation of the aglycone. | At alkaline pH, chlorogenic acid, a related phenolic compound, shows significant degradation.[6] | |
| Oxygen | Presence of atmospheric oxygen | Can lead to oxidative degradation of the phenolic rings. | The polyphenolic structure of flavonoids is susceptible to oxidation. |
| Storage under inert gas (N₂ or Ar) | Minimizes oxidative degradation. | Recommended for long-term storage of oxygen-sensitive compounds. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol details the recommended procedure for preparing and storing stock solutions of this compound to minimize degradation.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
-80°C freezer and -20°C freezer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials or foil-wrapped microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
For short-term storage (up to 1 month), place the aliquots in a -20°C freezer.
-
For long-term storage (up to 6 months), place the aliquots in a -80°C freezer.
-
When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.
-
Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound stock solution
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
HPLC vials
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh dilution of the this compound stock solution in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5-95% B over 30 minutes) with a flow rate of 1 mL/min.
-
Monitor the chromatogram at a wavelength where this compound has maximum absorbance (typically around 280 nm and 350 nm for flavonoids).
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Incubation under Test Conditions:
-
Subject aliquots of the stock solution or the experimental sample to the desired stress conditions (e.g., specific temperature, pH, light exposure) for a defined period.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stressed sample.
-
Prepare a dilution and analyze it by HPLC using the same method as the initial analysis.
-
Record the peak area of the this compound peak and note the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics under the tested conditions.
-
-
Visualizations
Caption: Relationship between storage form, degradation factors, and pathways.
Caption: Plausible degradation pathway of this compound.
Caption: Troubleshooting workflow for identifying the cause of degradation.
References
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 6-Hydroxyluteolin 7-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 6-Hydroxyluteolin 7-glucoside.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process.
Q1: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS/MS, particularly with electrospray ionization (ESI), where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3][4]
Initial Assessment:
-
Post-Column Infusion: This technique can help identify regions in your chromatogram where matrix components are causing ion suppression.[3] Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A significant dip in the baseline signal indicates the retention time of interfering components.
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1] Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] SPE is often the most effective method for removing matrix interferences.[1]
-
Optimize Chromatographic Separation: Adjust your LC method to separate this compound from the co-eluting matrix components that are causing suppression.[5] This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Suitable Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte.[1] If unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can be used to compensate for signal variability.[1]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[1] This helps to compensate for consistent matrix effects by ensuring that the standards and samples are affected similarly.
Q2: My recovery of this compound is low and inconsistent. What could be the cause?
A2: Low and variable recovery is often linked to the sample preparation process.[1] Here are some potential causes and solutions:
-
Extraction Solvent: The choice of extraction solvent is critical for flavonoid glycosides. Polar solvents like methanol or acetonitrile, often mixed with water, are generally effective.[1] Experiment with different solvent compositions and ratios to optimize extraction efficiency.
-
pH Adjustment: The pH of the sample during extraction can significantly influence the recovery of acidic compounds like this compound. Adjusting the pH may improve extraction efficiency.[1]
-
Inadequate Vortexing or Shaking: Ensure thorough mixing during the extraction step to facilitate the transfer of the analyte from the sample matrix to the extraction solvent.
-
Analyte Adsorption: The analyte may be adsorbing to plasticware or the sample container. Using low-adsorption tubes or silanized glassware can help to minimize this.
Q3: I'm observing poor peak shape and shifting retention times for my analyte. How can I troubleshoot this?
A3: Poor chromatography for flavonoid glycosides can be due to several factors:
-
Mobile Phase Composition: Flavonoid glycosides are often acidic. Adding a small amount of acid, such as 0.1-0.2% formic acid, to the mobile phase can improve peak shape and reproducibility.[1]
-
Column Choice: A C18 column is a common and often suitable choice for flavonoid analysis. However, if issues persist, consider trying a different stationary phase chemistry.
-
Injection Solvent: Ensure that the solvent used to reconstitute your final extract is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a neat (pure) solvent at the same concentration.[1]
-
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is crucial for minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing flavonoid glycosides in plasma.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | 85 - 105% | High (can be >50% suppression) | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Medium to High | Medium | Low to Medium |
| Solid-Phase Extraction (SPE) | 90 - 110% | Low (<20% suppression) | Low to Medium | High |
Note: The values presented are typical ranges for flavonoid glycosides and can vary depending on the specific compound, matrix, and analytical method. One study on flavonoid glucuronides found that with SPE, matrix effects were less than 20%.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protein Precipitation (PPT)
This is a rapid method suitable for initial screening but may result in significant matrix effects.[1]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 10 µL of 1 M formic acid.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[1]
Protocol 3: Solid-Phase Extraction (SPE)
SPE generally offers the most effective removal of matrix interferences.[1]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[1]
Protocol 4: Preparation of Matrix-Matched Calibration Standards
-
Obtain a pool of blank matrix (e.g., drug-free plasma) from at least six different sources.
-
Prepare a series of working standard solutions of this compound at different concentrations in the reconstitution solvent.
-
Process the blank matrix using the same extraction procedure as the study samples (e.g., PPT, LLE, or SPE).
-
After the evaporation step and before reconstitution, add the working standard solutions to the dried extracts of the blank matrix to create the calibration standards at the desired concentrations.
-
Reconstitute the spiked extracts with the appropriate volume of the initial mobile phase.
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Workflow for sample preparation and analysis, highlighting the relative impact of different extraction methods on matrix effects.
Caption: Logical workflow for performing matrix-matched calibration to compensate for matrix effects.
Caption: Conceptual diagram illustrating the mechanism of ion suppression in the electrospray ionization source.
References
- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cell-Based Assays for 6-Hydroxyluteolin 7-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 6-Hydroxyluteolin 7-glucoside in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
I. Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a flavonoid, specifically a flavone glycoside.[1] It is a natural compound found in various plants.[1][2] Its molecular formula is C21H20O12, and it has a molecular weight of 464.38 g/mol .[1]
2. What are the known biological activities of this compound?
This compound exhibits a range of biological activities, with the most prominent being its anti-inflammatory and antioxidant effects.[1] Research has shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3]
3. What is the mechanism of action of this compound?
The anti-inflammatory and antioxidant effects of this compound are mediated through the modulation of key signaling pathways. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. Additionally, it can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.
4. How do I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3] To prepare the stock solution, dissolve the compound in the chosen solvent. If solubility is an issue, gentle warming to 37°C and sonication can aid in dissolution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
5. What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. It is generally recommended to prepare fresh dilutions of the compound in your specific cell culture medium for each experiment. Avoid storing the compound in media for extended periods.
II. Troubleshooting Guide
1. My this compound is precipitating in the cell culture medium. What should I do?
Precipitation is a common issue with flavonoid compounds due to their limited aqueous solubility. Here are some steps to troubleshoot this problem:
-
Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically ≤ 0.5%) to minimize its toxic effects and reduce the chances of precipitation.
-
Pre-warm the media: Before adding the compound stock solution, warm the cell culture medium to 37°C.
-
Add the stock solution slowly while mixing: Gently vortex or swirl the medium while adding the stock solution dropwise to ensure rapid and even dispersion.
-
Perform a solubility test: Before your main experiment, conduct a solubility test by preparing serial dilutions of your stock solution in your cell culture medium to determine the maximum soluble concentration.
2. I am observing high background in my cell-based assays. Could the compound be interfering?
Some flavonoids can interfere with certain assay readouts. To address this:
-
Include a compound-only control: Set up wells containing the compound in cell-free medium to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).
-
Choose an appropriate assay: If interference is suspected, consider using an alternative assay that measures a different cellular parameter. For example, if you suspect interference with a colorimetric assay, a luminescence-based assay could be a suitable alternative.
3. I am not observing any effect of the compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Sub-optimal concentration: The concentration of the compound may be too low to elicit a response. It is advisable to test a wide range of concentrations in a dose-response experiment to determine the optimal effective concentration.
-
Short incubation time: The incubation time may not be sufficient for the compound to exert its biological effects. Consider performing a time-course experiment to identify the optimal incubation period.
-
Cell type and density: The responsiveness to the compound can vary between different cell types. Ensure that the chosen cell line is appropriate for the intended assay. Cell density can also influence the outcome, so it is important to maintain consistent cell seeding densities across experiments.
-
Compound degradation: As mentioned, the stability of the compound in the media could be a factor. Prepare fresh dilutions for each experiment.
4. I am seeing unexpected cytotoxicity. How can I troubleshoot this?
Unexpected cytotoxicity can arise from several sources:
-
High solvent concentration: Ensure the final concentration of the organic solvent is not exceeding toxic levels for your specific cell line. Include a vehicle control (media with the same concentration of solvent used to dissolve the compound) in your experiments.
-
Compound's intrinsic toxicity: this compound, like many bioactive compounds, can exhibit cytotoxicity at high concentrations. Determine the cytotoxic profile of the compound on your cell line using a cell viability assay to identify the non-toxic concentration range for your experiments.
-
Contamination: Rule out any potential microbial contamination in your cell cultures, which can lead to cell death.
III. Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 1-100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This protocol outlines the general steps for measuring the effect of this compound on cytokine production in stimulated cells (e.g., LPS-stimulated macrophages).
Materials:
-
Cells capable of producing the cytokines of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
This compound stock solution (in DMSO)
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 24 hours). Include unstimulated and vehicle-treated stimulated controls.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the concentration of each cytokine in the samples by referring to the standard curve generated in the assay.
Protocol 3: Analysis of Nrf2 and MAPK Signaling Pathways by Western Blotting
This protocol describes how to investigate the effect of this compound on the activation of the Nrf2 and MAPK (e.g., p38) signaling pathways.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of p38 MAPK, and Nrf2. A loading control antibody (e.g., β-actin or GAPDH) is also required.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations and for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels, and Nrf2 to the loading control.
IV. Data Presentation
Table 1: Reported IC50 Values for Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Data not available in the provided search results. Further literature search is recommended. |
Note: The cytotoxic potential of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to determine the IC50 value for your specific cell line of interest.
Table 2: Reported IC50 Values for Anti-inflammatory Effects of this compound
| Cell Model | Measured Parameter | IC50 (µM) | Reference |
| THP-1 macrophages | Inhibition of TNF-α, IL-1β, IL-6 secretion | Data on specific IC50 values are limited. A bioavailable fraction containing the compound showed significant inhibition. | [1][3] |
| Data not available in the provided search results. Further literature search is recommended. |
Note: The anti-inflammatory potency can be influenced by the stimulus used and the specific endpoint measured. It is recommended to perform a dose-response analysis to determine the IC50 in your experimental setup.
V. Mandatory Visualizations
Caption: Experimental Workflow for Assessing Bioactivity.
Caption: Key Signaling Pathways Modulated.
Caption: Troubleshooting Logic for Precipitation.
References
increasing the yield of 6-Hydroxyluteolin 7-glucoside from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 6-Hydroxyluteolin 7-glucoside from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is found in various plants, particularly within the Asteraceae and Lamiaceae families. Notable sources include Salvia plebeia, Athrixia phylicoides, Tanacetum parthenium (feverfew), Tanacetum vulgare (tansy), Cotula cinerea, and Neurolaena oaxacana.[1] It has also been identified in Origanum majorana L.[2] and Euchresta formosana.[3]
Q2: What are the key factors influencing the yield of this compound during extraction?
A2: Several factors critically impact the extraction yield. These include the choice of solvent, extraction temperature, extraction time, solvent-to-solid ratio, and the particle size of the plant material.[4][5][6] The selection of an appropriate extraction method, such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE), also plays a significant role.[1][7][8]
Q3: How can I increase the biosynthesis of this compound in the plant source itself?
A3: The production of flavonoids like this compound can be enhanced by applying elicitors, which are compounds that induce stress responses in plants and stimulate the production of secondary metabolites.[9][10][11] Both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic acid, nanoparticles) elicitors have been shown to increase flavonoid biosynthesis.[9][10][11][12] Optimizing growth conditions such as light, temperature, and nutrient availability can also positively influence flavonoid production.[11]
Q4: What are the most effective methods for purifying this compound from a crude extract?
A4: A multi-step chromatographic approach is typically required for high-purity isolation.[1] Common techniques include:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20.[1]
-
Countercurrent Chromatography (CCC): An effective technique for separating compounds based on their partitioning between two immiscible liquid phases.[1][13]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity.[1][13]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Extraction Yield | 1. Suboptimal Solvent: The polarity of the solvent may not be ideal for extracting the glycoside. 2. Inefficient Extraction Method: Conventional methods like maceration may not be effective. 3. Compound Degradation: High temperatures or prolonged extraction times can degrade the target molecule. 4. Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant material. | 1. Optimize Solvent System: Use a mixture of polar organic solvents and water. Ethanol-water or methanol-water mixtures (e.g., 60-80% ethanol) are often effective for flavonoid glycosides.[1][7][8][14] 2. Employ Modern Extraction Techniques: Switch to Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve efficiency and reduce extraction time.[1][7][8] 3. Control Extraction Parameters: Optimize temperature and time. For UAE, lower temperatures (e.g., 40°C) can be effective.[1][7] For PLE, higher temperatures may be used, but optimization is crucial.[8][15] 4. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., smaller than 0.5 mm) to increase the surface area for solvent interaction.[4][6] |
| Co-elution of Impurities during Chromatography | 1. Similar Polarity of Compounds: Impurities may have similar polarities to this compound, making separation difficult. 2. Inappropriate Stationary or Mobile Phase: The selected chromatographic system may not have sufficient resolving power. | 1. Employ Orthogonal Separation Techniques: Combine different chromatographic methods based on different separation principles (e.g., normal-phase silica gel chromatography followed by reversed-phase HPLC). 2. Optimize Chromatographic Conditions: For HPLC, systematically vary the mobile phase composition, gradient, and flow rate. Consider using a different column with a different stationary phase chemistry. For CCC, carefully select the two-phase solvent system.[1][13] |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of the target compound can vary based on the plant's geographical origin, harvest time, and storage conditions. 2. Inconsistent Experimental Conditions: Minor variations in extraction or purification parameters can lead to different outcomes. | 1. Standardize Plant Material: Source plant material from a consistent supplier and harvest at the same developmental stage. Ensure consistent drying and storage protocols. 2. Maintain Strict Protocol Adherence: Carefully control all experimental parameters, including solvent composition, temperature, time, and flow rates. |
| Degradation of the Final Product | 1. Exposure to Light and High Temperatures: Flavonoids can be sensitive to light and heat. 2. Improper Storage: Storing the purified compound in an inappropriate solvent or at the wrong temperature can lead to degradation. | 1. Protect from Light and Heat: Conduct purification steps in low light conditions where possible and avoid excessive heat. Use amber vials for storage. 2. Proper Storage: Store the purified solid at 4°C or -20°C, protected from light.[3] If in solution (e.g., DMSO), store at -80°C for long-term stability.[3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methodologies for structurally similar flavonoids.[1][7]
1. Sample Preparation:
- Dry the plant material (e.g., leaves of Salvia plebeia) at 40-50°C to a constant weight.
- Grind the dried material into a fine powder (40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
- Add 150 mL of 60% (v/v) ethanol-water solution.
- Place the flask in an ultrasonic bath.
- Set the temperature to 40°C and the ultrasound amplitude to 30%.
- Sonicate for 60 minutes.
3. Post-Extraction Processing:
- Filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- Lyophilize the concentrated extract to obtain a dry powder.
Protocol 2: Purification by Column Chromatography
This protocol describes a general approach for the initial purification of the crude extract.[1]
1. Stationary Phase Preparation:
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a glass column with the slurry to create a uniform stationary phase bed.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of the initial mobile phase.
- Adsorb the dissolved extract onto a small amount of silica gel and dry it.
- Carefully load the dried sample onto the top of the prepared column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).
- Collect fractions of the eluate.
4. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
- Pool the fractions containing the target compound for further purification steps like semi-preparative HPLC.
Visualizations
Biosynthesis Pathway of Flavonoids
The biosynthesis of this compound originates from the general phenylpropanoid pathway.[1]
References
- 1. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 2. This compound | CAS:54300-65-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
addressing inconsistencies in 6-Hydroxyluteolin 7-glucoside experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies researchers may encounter during experiments with 6-Hydroxyluteolin 7-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavone, a subclass of flavonoids, with the molecular formula C21H20O12.[1][2] It is a glycoside of 6-Hydroxyluteolin and is found in various plants, including Salvia plebeia and Athrixia phylicoides.[1][3] Its primary reported biological activities are anti-inflammatory and antioxidant.[1][3][4]
Q2: I am seeing batch-to-batch variability in my experimental results. What could be the cause?
Batch-to-batch variability can stem from inconsistencies in the purity and identity of this compound. It is crucial to ensure the compound's identity and purity for reproducible results. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a reliable method for identifying and quantifying this compound.[5]
Q3: My this compound is not dissolving properly. What solvents are recommended?
This compound is slightly soluble in water.[6] For in vitro experiments, it is often dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium.[7] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[8] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[8]
Q4: How should I store this compound to ensure its stability?
Stock solutions of this compound should be stored protected from light.[8] For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[8] For shorter periods (up to 1 month), storage at -20°C is acceptable.[8] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[8]
Troubleshooting Guides
Inconsistent Bioactivity Assay Results
Problem: I am observing inconsistent results in my cell-based anti-inflammatory or antioxidant assays.
Possible Causes and Solutions:
-
Cell Line Variability: Different cell lines may respond differently to this compound. Ensure you are using a consistent cell line and passage number. For example, studies on its anti-inflammatory effects have utilized RAW 264.7 macrophages.[9]
-
Compound Degradation: As a flavonoid, this compound can be susceptible to degradation. Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment.
-
Assay-Specific Issues:
-
MTT Assay: The MTT assay measures mitochondrial reductase activity, which can be influenced by compounds that affect cellular metabolism.[7] Inconsistent results could be due to direct interaction of the compound with the MTT reagent or alterations in cellular redox state not related to viability.[10] Consider using alternative viability assays like trypan blue exclusion or a lactate dehydrogenase (LDH) assay to confirm results.[10][11]
-
Antioxidant Assays (e.g., DPPH): The DPPH assay is sensitive to the reaction time and the stability of the radical.[12] Ensure a consistent incubation time and protect the DPPH solution from light.[12]
-
Issues with HPLC Analysis
Problem: I am facing challenges with the HPLC analysis of this compound, such as poor peak resolution or inconsistent retention times.
Possible Causes and Solutions:
-
Mobile Phase Composition: The choice of mobile phase is critical for good separation. A common mobile phase for the analysis of luteolin glucosides is a gradient of methanol and an acidic aqueous solution (e.g., 0.2% phosphoric acid).[13]
-
Column Selection: A C18 reverse-phase column is frequently used for the separation of flavonoids like this compound.[5]
-
Sample Preparation: Incomplete dissolution or the presence of particulate matter in the sample can lead to peak distortion. Ensure the sample is fully dissolved and filtered before injection.
Data Presentation
Table 1: HPLC Method Validation Parameters for 6-Hydroxyluteolin 7-O-glucoside Analysis
| Parameter | Reported Value |
| Linearity Range | 0.00625 - 0.1 mg/mL |
| Correlation Coefficient (r²) | 1.0000 |
| Limit of Detection (LOD) | 3.60 µg/mL |
| Limit of Quantification (LOQ) | 10.90 µg/mL |
| Accuracy (Recovery) | 96.2 - 101.4% |
| Precision (RSD) | ≤ 0.27% |
| Data from a study on Salvia plebeia extract.[5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well microplate format.[12]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Protect from light.[12]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the test compound in methanol.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cytotoxicity.[7][14]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically < 0.5%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][14]
-
Measurement: Measure the absorbance at 570 nm.[14]
-
Calculation:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
References
- 1. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 2. This compound | C21H20O12 | CID 185766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]
- 5. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0302732) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Effects of 6-Hydroxyluteolin 7-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 6-Hydroxyluteolin 7-glucoside. Due to a notable lack of direct in vivo experimental data for this compound, this document leverages data from its closely related and well-studied analogue, Luteolin-7-O-glucoside, as a proxy. The structural similarity suggests comparable, though not identical, biological activities. This guide presents available data, outlines established experimental protocols for further investigation, and visualizes key inflammatory pathways, offering a framework for future research and drug development.
Comparative Analysis of Anti-Inflammatory Efficacy
Table 1: In Vivo Efficacy of Luteolin-7-O-glucoside in a DSS-Induced Ulcerative Colitis Model in Mice
| Treatment Group | Dosage | Disease Activity Index (DAI) Score | Colon Length (cm) | Spleen Index | Key Pro-inflammatory Cytokine Reduction (IL-6, TNF-α, IL-1β, IL-18) |
| DSS (Control) | - | Significantly elevated | Significantly shortened | Significantly increased | High levels |
| Luteolin-7-O-glucoside | 50 mg/kg | Significantly reduced vs. DSS | Significantly increased vs. DSS | Significantly reduced vs. DSS | Significant reduction |
| Luteolin-7-O-glucoside | 100 mg/kg | More significant reduction vs. 50 mg/kg | More significant increase vs. 50 mg/kg | More significant reduction vs. 50 mg/kg | Dose-dependent significant reduction |
| Mesalazine (Positive Control) | 52 mg/kg | Comparable reduction to 100 mg/kg Luteolin-7-O-glucoside | Comparable increase to 100 mg/kg Luteolin-7-O-glucoside | Comparable reduction to 100 mg/kg Luteolin-7-O-glucoside | Significant reduction |
Source: Adapted from a study on Luteolin-7-O-glucoside in a DSS-induced ulcerative colitis model. The efficacy of this compound is hypothesized to be similar but requires experimental validation.[1]
Proposed Experimental Protocols for In Vivo Validation
To rigorously validate the anti-inflammatory effects of this compound, standardized in vivo models are essential. The following protocols for carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury provide a framework for comparison against established anti-inflammatory drugs like indomethacin and dexamethasone.
Carrageenan-Induced Paw Edema in Rats
This model is a classic assay for evaluating acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)
-
Indomethacin (positive control, e.g., 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compounds or vehicle one hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Collect paw tissue for histological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is relevant for studying severe, acute inflammation characteristic of conditions like Acute Respiratory Distress Syndrome (ARDS).
Methodology:
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Groups:
-
Vehicle Control (e.g., sterile saline)
-
This compound (various doses, e.g., 10, 20, 50 mg/kg, administered intraperitoneally or intratracheally)
-
Dexamethasone (positive control, e.g., 5 mg/kg, i.p.)
-
-
Procedure:
-
Administer the test compounds or vehicle one hour before LPS challenge.
-
Induce lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).
-
Euthanize animals at a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration.
-
-
Endpoint Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) to determine total and differential cell counts (neutrophils, macrophages) and protein concentration (as a measure of vascular permeability).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF and lung homogenates.
-
Perform histological examination of lung tissue to assess inflammation, edema, and tissue damage.
-
Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Signaling Pathways and Mechanisms of Action
Luteolin and its glycosides are known to exert their anti-inflammatory effects by modulating key signaling pathways.[2][3][4][5] It is highly probable that this compound shares these mechanisms.
Caption: Putative anti-inflammatory mechanism of this compound.
The diagram above illustrates the likely mechanism of action, where this compound is hypothesized to inhibit the activation of key inflammatory signaling cascades, including the MAPK, NF-κB, and JAK/STAT pathways. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
This workflow diagram outlines the key steps for conducting in vivo studies to validate the anti-inflammatory properties of a test compound like this compound.
Conclusion and Future Directions
The available evidence on Luteolin-7-O-glucoside strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potential to modulate key inflammatory pathways warrants comprehensive in vivo studies. The lack of direct comparative data underscores a significant research gap. Future studies should focus on:
-
Direct Comparative In Vivo Studies: Evaluating the efficacy of this compound against standard anti-inflammatory drugs (Indomethacin, Dexamethasone) in models of acute and chronic inflammation.
-
Dose-Response Relationship: Establishing a clear dose-dependent anti-inflammatory effect.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
-
Mechanism of Action Confirmation: Elucidating the precise molecular targets and confirming the modulation of signaling pathways in vivo.
By addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be determined.
References
- 1. phcog.com [phcog.com]
- 2. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Hydroxyluteolin 7-glucoside and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This guide provides a detailed comparison of 6-Hydroxyluteolin 7-glucoside, a flavone found in various medicinal plants like Salvia plebeia, with other well-researched flavonoids: luteolin, quercetin, and apigenin. This comparison aims to provide researchers and drug development professionals with a comprehensive overview of their relative performance based on available experimental data.
Comparative Data Summary
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected flavonoids. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Nitric Oxide (NO) Scavenging Activity |
| This compound | 20.0–29.6 (as part of Salvia plebeia isolates)[2] | Not Available | 18.0–23.6 µM (as part of Salvia plebeia isolates)[2] |
| Luteolin | 2.10[3] | 0.59[3] | 48.19 ± 0.18% inhibition[4] |
| Quercetin | 1.84[3] | 0.51[3] | Potent inhibitor[5] |
| Apigenin | >100[3] | 0.82[3] | Potent inhibitor[5] |
Table 2: Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) | COX-2 Inhibition |
| This compound | 18.0–23.6 (as part of Salvia plebeia isolates)[2] | Not Available | Not Available |
| Luteolin | 13.9[6] | 7.4[6] | Potent inhibitor[5] |
| Quercetin | Potent inhibitor[7] | Not Available | Potent inhibitor[5] |
| Apigenin | Potent inhibitor[5] | Not Available | Most potent inhibitor among tested flavonoids[5] |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) |
| This compound | Not Available | Not Available |
| Luteolin | HL-60 (Leukemia) | 12.5[8] |
| PC-3 (Prostate) | Complete growth retardation at 100 µM[8] | |
| LoVo (Colon) | 66.70 (24h), 30.47 (72h) | |
| Quercetin | HL-60 (Leukemia) | ~1.3[8] |
| PC-3 (Prostate) | Complete growth retardation at 100 µM[8] | |
| Apigenin | Hela (Cervical) | 52.0% inhibition at 40 µM (24h)[9] |
| HCT116 (Colon) | 62[10] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative data tables.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds at various concentrations, and a reference standard (e.g., ascorbic acid).
-
Procedure:
-
A 1 mL aliquot of the DPPH solution is added to 3 mL of the test compound solution at different concentrations.
-
The mixture is shaken vigorously and incubated at room temperature for 30 minutes in the dark.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9]
-
Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals.
-
Reagents: Sodium nitroprusside solution (10 mM in phosphate-buffered saline), Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid), test compounds at various concentrations.
-
Procedure:
-
A reaction mixture containing sodium nitroprusside and the test compound at various concentrations is incubated at 25°C for 150 minutes.
-
An equal volume of Griess reagent is added to the incubated solution.
-
The absorbance of the resulting chromophore is measured at 546 nm.
-
The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
-
COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
-
Reagents: COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured using a suitable detection method.
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.
-
Reagents: MTT solution, cancer cell lines, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[6][12]
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by luteolin and its glycosides, which are likely to be shared by the structurally similar this compound.
Figure 1: Inhibition of the NF-κB Signaling Pathway.
Figure 2: Modulation of the MAPK Signaling Pathway.
Conclusion
The available data suggests that this compound possesses significant antioxidant and anti-inflammatory properties, with potencies that are comparable to its parent compound, luteolin, and other well-known flavonoids like quercetin. While direct comparative data for its anticancer activity is limited, the known cytotoxicity of structurally similar flavonoids against various cancer cell lines indicates a promising area for future investigation. The addition of a hydroxyl group at the 6-position and a glucoside at the 7-position on the luteolin backbone likely influences its bioavailability and specific molecular interactions, warranting further research to fully elucidate its therapeutic potential. The modulation of key inflammatory signaling pathways such as NF-κB and MAPK underscores the mechanistic basis for its observed biological activities. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for novel therapeutics.
References
- 1. Comparative effects of quercetin, luteolin, apigenin and their related polyphenols on uric acid production in cultured hepatocytes and suppression of purine bodies‐induced hyperuricemia by rutin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-degenerative effect of Apigenin, Luteolin and Quercetin on human keratinocyte and chondrocyte cultures: SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Hydroxyluteolin 7-glucoside and Luteolin for Researchers and Drug Development Professionals
A comprehensive guide to the comparative bioactivities, mechanisms of action, and experimental data of the flavonoid aglycone, Luteolin, and its glycoside derivative, 6-Hydroxyluteolin 7-glucoside.
In the realm of natural product research and drug discovery, flavonoids have garnered significant attention for their diverse pharmacological properties. Among these, Luteolin, a common flavone, and its glycosidic forms are subjects of intense study. This guide provides a detailed comparative analysis of Luteolin and this compound, focusing on their anti-inflammatory, antioxidant, and anticancer activities. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the nuanced differences in the biological performance of these two related compounds.
Comparative Bioactivity: A Quantitative Overview
The biological efficacy of Luteolin and its glycosides can vary significantly, with the aglycone form often exhibiting more potent activity in in-vitro assays. This is attributed to its lower molecular weight and increased lipophilicity, facilitating easier passage through cell membranes. The following tables summarize key quantitative data from comparative studies. Note: Much of the direct comparative research has been conducted on Luteolin-7-O-glucoside. Given its structural similarity, it serves as a valuable proxy for understanding the likely behavior of this compound in these assays.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) |
| Luteolin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.9[1][2] |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.7[1][2] |
| Luteolin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 7.4[1][2] |
| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 15.0[1][2] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) |
| Luteolin | DPPH Radical Scavenging | 20.2[2] |
| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 21.2[2] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Luteolin | Mesangial cells | Kidney (inhibition of DNA synthesis) | 1.5[3] |
| Luteolin-7-O-glucoside | Mesangial cells | Kidney (inhibition of DNA synthesis) | 6.1[3] |
| Luteolin | GLC4 | Lung Cancer | 40.9[3] |
| Luteolin | COLO 320 | Colon Cancer | 32.5[3] |
| Luteolin | HL60 | Leukemia | 12.5 - 15[2] |
Mechanisms of Action: A Look at Key Signaling Pathways
Luteolin and its glycosides exert their biological effects by modulating various intracellular signaling pathways. A key differentiator in their mechanism of action lies in their differential impact on transcription factors and upstream kinases.
Luteolin has been shown to potently inhibit the activation of both nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors in the inflammatory response. In contrast, Luteolin-7-O-glucoside primarily impedes NF-κB activation[1][4]. Both compounds, however, have been observed to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway[1][4][5].
Furthermore, both Luteolin and Luteolin-7-O-glucoside have been found to enhance antioxidative potential by modulating the Nrf2/MAPK mediated heme oxygenase-1 (HO-1) signaling cascade[6][7]. Their activation of HO-1 expression is regulated by p38 and c-Jun NH2-terminal kinase (JNK)[6].
Caption: Comparative signaling pathways of Luteolin and its glycoside.
Experimental Protocols
Detailed methodologies for the key comparative assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to a yellow-colored non-radical form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.5 mM stock solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds (Luteolin and this compound) dissolved in methanol.
-
Add 50 µL of the DPPH stock solution to each well.
-
For the blank, use 50 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of Luteolin and this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
-
Nitrite Measurement (Griess Reaction):
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Determine the IC50 value for each compound.
-
Prostaglandin E2 (PGE2) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the inhibition of PGE2 production in LPS-stimulated RAW 264.7 cells. The concentration of PGE2 in the cell culture supernatant is determined using a competitive enzyme immunoassay (EIA) kit.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as the Nitric Oxide Inhibition Assay.
-
-
PGE2 Measurement:
-
After the 24-hour incubation with LPS and the test compounds, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the PGE2 concentration in the supernatants using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for each compound.
-
Conclusion
The available evidence suggests that while both Luteolin and its glycoside, this compound, possess significant anti-inflammatory, antioxidant, and anticancer properties, the aglycone form, Luteolin, generally exhibits greater potency in in-vitro settings. This is likely due to its enhanced cellular uptake. The glycoside, however, may have altered pharmacokinetic properties in vivo, and its biological activity after metabolic conversion should be a key consideration for drug development. The differential modulation of key signaling pathways, particularly the more comprehensive inhibition of both NF-κB and AP-1 by Luteolin, highlights important mechanistic distinctions that can guide future research and therapeutic applications. The provided experimental protocols offer a foundation for further comparative studies to elucidate the full therapeutic potential of these promising natural compounds.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. koreascience.kr [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxyluteolin 7-glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-Hydroxyluteolin 7-glucoside and its derivatives. The structure-activity relationships (SAR) are explored with a focus on antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton.[1] Its structure features a hydroxyl group at the 6-position of the A-ring and a glucose molecule attached at the 7-position of the luteolin backbone.[1] This glycosylation generally increases water solubility and stability compared to its aglycone form, 6-hydroxyluteolin.[1] Found in various medicinal plants, this compound has garnered significant interest for its potential therapeutic applications.[1]
Comparative Biological Activities
The biological efficacy of this compound is intrinsically linked to its chemical structure. Modifications to the core flavonoid structure, such as the number and position of hydroxyl groups and the presence of a glycosidic moiety, significantly influence its bioactivity.
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound and its analogs is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
Key Structure-Activity Relationship Insights for Antioxidant Activity:
-
Glycosylation: The presence of a sugar moiety at the 7-position can influence antioxidant activity. While glycosylation increases solubility, it may slightly decrease the radical scavenging capacity compared to the aglycone form (luteolin) due to the substitution of a free hydroxyl group.[2]
-
Hydroxyl Groups: The number and position of hydroxyl groups on the B-ring are critical for antioxidant activity. The ortho-dihydroxy (catechol) structure in the B-ring of luteolin and its derivatives is a key feature for high radical scavenging activity.[3]
-
6-Hydroxyl Group: The presence of a hydroxyl group at the 6-position on the A-ring can contribute to the overall antioxidant potential, though the B-ring hydroxylation pattern is generally considered more dominant.
Table 1: Comparative Antioxidant Activity of Luteolin and its Glycosides
| Compound | Assay | IC50 (µM) | Reference |
| Luteolin | DPPH Radical Scavenging | 20.2 | [2] |
| Luteolin 7-glucoside | DPPH Radical Scavenging | 21.2 | [2] |
| Luteolin 4'-O-glucoside | DPPH Radical Scavenging | > 100 | [2] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Aglycone vs. Glucoside: The aglycone, luteolin, generally demonstrates stronger anti-inflammatory activity than its glycosides in vitro.[4] This is often attributed to better cell membrane permeability of the less polar aglycone.
-
Inhibition of Pro-inflammatory Mediators: Luteolin and its glucosides have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.[2]
-
Modulation of Signaling Pathways: These compounds exert their anti-inflammatory effects by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[4][5]
Table 2: Comparative Anti-inflammatory Activity of Luteolin and Luteolin 7-glucoside
| Compound | Assay | IC50 (µM) | Reference |
| Luteolin | Nitric Oxide (NO) Inhibition (in RAW 264.7 cells) | 13.9 | [2] |
| Luteolin 7-glucoside | Nitric Oxide (NO) Inhibition (in RAW 264.7 cells) | 22.7 | [2] |
| Luteolin | Prostaglandin E2 (PGE2) Inhibition (in RAW 264.7 cells) | 7.4 | [2] |
| Luteolin 7-glucoside | Prostaglandin E2 (PGE2) Inhibition (in RAW 264.7 cells) | 15.0 | [2] |
Note: Lower IC50 values indicate higher anti-inflammatory activity.
Anticancer Activity
The anticancer potential of this compound and its analogs has been investigated in various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are crucial for cytotoxic activity. For instance, the absence of a hydroxyl group at the C-3 position in flavones (like luteolin) has been reported to enhance cell proliferation inhibitory effects compared to flavonols (like quercetin).
-
Glycosylation Impact: The effect of glycosylation on anticancer activity can vary. In some cases, the aglycone exhibits higher cytotoxicity. For example, luteolin showed higher cytotoxicity in certain cancer cells compared to 6-hydroxyluteolin.[1] However, glycosylation can improve pharmacokinetic properties, potentially enhancing in vivo efficacy.
-
Induction of Apoptosis: Luteolin 7-O-glucoside has been shown to induce G2/M cell cycle arrest and apoptosis in human liver cancer cells (HepG2) in a dose-dependent manner.[6]
Table 3: Cytotoxic Activity of Luteolin on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Luteolin | GLC4 | Lung Cancer | 40.9 | [2] |
| Luteolin | COLO 320 | Colon Cancer | 32.5 | [2] |
| Luteolin | A431 | Squamous Cell Carcinoma | 19 | [2] |
| Luteolin | HL60 | Leukemia | 12.5 - 15 | [2] |
Note: Direct comparative IC50 values for the anticancer activity of a series of this compound derivatives are not extensively available in the reviewed literature. The data for luteolin provides a baseline for the aglycone's activity.
Key Signaling Pathways Modulated by this compound and Derivatives
The biological activities of these flavonoids are mediated through their interaction with complex intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound and its derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway, contributing to their anticancer effects.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for immune responses and cell growth. Its inhibition by flavonoids can contribute to their anti-inflammatory and anticancer activities.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
The structure-activity relationship of this compound and its derivatives reveals a complex interplay between their chemical structure and biological function. Key structural features, such as the hydroxylation pattern on the B-ring and the presence or absence of a glycosidic moiety, are critical determinants of their antioxidant, anti-inflammatory, and anticancer activities. While the aglycone form, luteolin, often exhibits greater potency in in vitro assays, the glycosylated forms may offer advantages in terms of solubility and in vivo bioavailability. The modulation of key signaling pathways like NF-κB, MAPK, and JAK/STAT underlies the therapeutic potential of these compounds. Further research focusing on the synthesis and evaluation of a broader range of derivatives will be instrumental in optimizing their pharmacological properties for the development of novel therapeutic agents.
References
- 1. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxyluteolin 7-glucoside
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of botanical products and pharmaceuticals. 6-Hydroxyluteolin 7-glucoside, a flavonoid with noted anti-inflammatory properties, requires robust analytical methods for its characterization and quantification in various matrices.[1] This guide provides a comparative overview of analytical methodologies for this compound, with a focus on providing supporting experimental data for method validation.
The primary analytical technique detailed in the literature for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).[2] An alternative, highly sensitive, and selective method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is also discussed as a viable and often superior alternative for complex matrices or when lower detection limits are required.
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters. The following table summarizes the quantitative data from a validated HPLC-DAD method for this compound and provides expected performance characteristics for an LC-MS/MS method based on data from structurally similar compounds.
| Validation Parameter | HPLC-DAD Method for this compound | Typical LC-MS/MS Method Performance |
| Linearity (Concentration Range, r²) | 0.00625 - 0.1 mg/mL, r² = 1.0000[2] | Typically 1 - 1000 ng/mL, r > 0.995[3] |
| Accuracy (% Recovery) | 96.2 - 101.4%[2] | Typically 85 - 115% |
| Precision (% RSD) | ≤ 0.27%[2] | < 15%[3] |
| Limit of Detection (LOD) | 3.60 µg/mL[2] | Typically < 1 ng/mL |
| Limit of Quantification (LOQ) | 10.90 µg/mL[2] | Typically 1 - 5 ng/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the protocols for the validated HPLC-DAD method and a representative LC-MS/MS method.
HPLC-DAD Method for this compound
This method was developed and validated for the quantification of this compound in the powder of Salvia plebeia.[2]
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC/DAD).[2]
-
Chromatographic Column : Reverse-phase INNO C18 column (25 cm × 4.6 mm, 5 μm).[2]
-
Mobile Phase : A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Detection Wavelength : 345 nm.[2]
-
Sample Preparation :
-
Standard Preparation :
Representative LC-MS/MS Method
While a specific validated LC-MS/MS method for this compound is not detailed in the provided search results, a typical protocol based on methods for similar flavonoid glycosides would be as follows.[3][4]
-
Instrumentation : A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Chromatographic Column : A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Detection : Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (m/z 463.08) to a specific product ion.[1]
-
-
Sample Preparation :
-
Extraction of the analyte from the matrix using a suitable solvent (e.g., methanol, acetonitrile).
-
Protein precipitation for biological samples, often with acetonitrile.
-
Centrifugation and filtration of the supernatant before injection.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Mandatory Visualization
To facilitate a clear understanding of the processes involved in analytical method validation and comparison, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 3. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Hydroxyluteolin 7-glucoside from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Hydroxyluteolin 7-glucoside, a flavonoid with notable anti-inflammatory and antioxidant properties, isolated from various plant species. This document summarizes the current scientific data on its distribution, concentration, and biological activities, supplemented with detailed experimental protocols and visual workflows to support further research and development.
Data Presentation: Quantitative Analysis
The concentration of this compound varies significantly across different plant species. The following table summarizes the available quantitative data. It is important to note that direct comparative studies are limited, and data for some species pertains to the closely related compound, luteolin-7-glucoside.
| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Salvia plebeia | Lamiaceae | Whole Plant | 6-Hydroxyluteolin 7-O-glucoside | 108.74 ± 0.95 | HPLC | [1] |
| Salvia plebeia | Lamiaceae | Not Specified | 6-Hydroxyluteolin 7-O-glucoside | 100.63 | HPLC-UV | [2] |
| Tanacetum vulgare | Asteraceae | Flowers | Luteolin-7-glucoside* | 0.55 | HPLC | [3] |
| Tanacetum parthenium | Asteraceae | Leaves & Flowers | This compound | Presence confirmed, quantification not available | Not Specified | [4][5] |
| Athrixia phylicoides | Asteraceae | Aerial Parts | 6-Hydroxyluteolin 7-O-β-glucoside | Major antioxidant, quantification not available | HPLC | [1][4] |
| Origanum majorana | Lamiaceae | Not Specified | 6-Hydroxyluteolin-7-O-glucoside | Main component, quantification not available | HPLC-PAD-MS/MS | [6] |
*Note: Data for Tanacetum vulgare is for the related compound luteolin-7-glucoside, as specific quantitative data for this compound was not available in the reviewed literature.
Comparative Biological Activity
Direct comparative studies on the biological activity of this compound isolated from different plant sources are scarce. However, existing research provides insights into its relative potency and general effects.
Anti-Inflammatory Activity:
-
Relative Potency: In an anti-influenza virus assay, 6-Hydroxyluteolin 7-O-β-d-glucoside demonstrated higher potency than homoplantaginin but was less potent than nepitrin[4].
-
Cytokine Inhibition: A bioavailable fraction containing 6-hydroxyluteolin-7-O-glucoside has been shown to significantly inhibit the secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in a human THP-1 macrophage model[4]. This compound is known to inhibit the major pathways of arachidonate metabolism in leukocytes[5].
Antioxidant Activity:
-
6-Hydroxyluteolin 7-O-β-glucoside is a major antioxidant compound isolated from Athrixia phylicoides[1][4]. While specific comparative antioxidant data is limited, its structural similarity to other potent antioxidant flavonoids suggests significant radical scavenging capabilities.
Experimental Protocols
Extraction and Isolation of this compound
a) General Extraction from Plant Material (e.g., Salvia plebeia)
-
Drying and Grinding: Dry the plant material (e.g., whole plant, leaves) at 40-50°C and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in 70% ethanol at room temperature with continuous stirring for 24 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
b) Isolation by Counter-Current Chromatography (CCC) (e.g., from Athrixia phylicoides)
-
Solvent System Selection: A two-phase solvent system is crucial for successful CCC separation. A common system for flavonoids is ethyl acetate-n-butanol-water in varying ratios (e.g., 4:1:5 v/v/v).
-
Equilibration: Prepare the solvent system in a separatory funnel and allow the phases to separate.
-
CCC Operation:
-
Fill the CCC column with the stationary phase (typically the upper phase).
-
Dissolve the crude extract in a small volume of the stationary phase and inject it into the column.
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5-2.5 mL/min).
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm or 345 nm).
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Further Purification: Fractions containing the target compound may require further purification by semi-preparative HPLC.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
(Based on the protocol for Salvia plebeia)
-
Chromatographic System: A standard HPLC system equipped with a DAD detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Elution:
-
0-20 min: 5% to 25% B
-
20-45 min: 25% to 50% B
-
45-55 min: 50% to 90% B
-
55-65 min: 90% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the plant extract in methanol (e.g., 10 mg/mL) and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Test sample: Dissolve the isolated this compound or plant extract in methanol to various concentrations.
-
Standard: Prepare a series of concentrations of a standard antioxidant like ascorbic acid or Trolox in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test sample or standard to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Calculate the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
-
Reaction Mixture:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test sample.
-
A control group consists of the same mixture with 2 mL of distilled water instead of the sample.
-
A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation:
-
Percentage of inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Determine the IC50 value.
-
Mandatory Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic Composition and Antioxidant Activity of Tanacetum parthenium Cultivated in Different Regions of Ukraine: Insights into the Flavonoids and Hydroxycinnamic Acids Profile [mdpi.com]
- 3. Anti-inflammatory activity of parthenolide-depleted Feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Hydroxyluteolin 7-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside with significant therapeutic potential. We will delve into its anti-inflammatory, antioxidant, and neuroprotective properties, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action. This objective analysis aims to equip researchers with the necessary information to evaluate its potential applications in drug discovery and development.
In Vitro Efficacy: A Cellular-Level Perspective
In vitro studies have consistently demonstrated the potent biological activities of this compound at the cellular level. These investigations provide a foundational understanding of its mechanisms of action, primarily focusing on its anti-inflammatory and antioxidant effects.
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In various cell models, it has been shown to inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. This inhibition is often more potent than that of its aglycone, luteolin, in certain assays[3].
Antioxidant Capacity
The antioxidant potential of this compound has been extensively evaluated using various assays. It demonstrates robust free radical scavenging activity, which is a key mechanism in mitigating oxidative stress-related cellular damage.
| Assay Type | Compound | IC50 / Activity | Cell Line / System | Reference |
| DPPH Radical Scavenging | Luteolin-7-O-glucoside | EC50: 6.80 µM | Chemical Assay | [4] |
| Luteolin | IC50: 13.9 µM | RAW 264.7 cells | [3] | |
| FRAP (Ferric Reducing Antioxidant Power) | Luteolin-7-O-glucoside | 19,570.78 ± 291.48 µM FeSO4/g | Chemical Assay | [4] |
| ORAC (Oxygen Radical Absorbance Capacity) | Luteolin-7-O-glucoside | 8804.19 ± 409.99 µmol of Trolox/g | Chemical Assay | [4] |
| Inhibition of NO Production | Luteolin-7-O-glucoside | IC50: 22.7 µM | RAW 264.7 cells | [3] |
| Luteolin | IC50: 13.9 µM | RAW 264.7 cells | [3] | |
| Inhibition of PGE2 Production | Luteolin-7-O-glucoside | IC50: 15.0 µM | RAW 264.7 cells | [3] |
| Luteolin | IC50: 7.4 µM | RAW 264.7 cells | [3] |
Table 1: In Vitro Antioxidant and Anti-inflammatory Activities
In Vivo Efficacy: Performance in Complex Biological Systems
While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism. Several animal model studies have demonstrated the promising in vivo efficacy of this compound.
A key consideration for the in vivo efficacy of this compound is its bioavailability. Pharmacokinetic studies in rats have shown that the oral bioavailability of luteolin-7-O-glucoside is approximately 10%, while that of its aglycone, luteolin, is around 26%[1][5][6]. A significant portion of orally administered luteolin-7-O-glucoside is hydrolyzed to luteolin in the gastrointestinal tract before absorption[1][5][6][7]. This metabolic conversion is a critical factor influencing its systemic effects.
Anti-Inflammatory and Antioxidant Effects in Animal Models
| Animal Model | Compound | Dosage | Key Findings | Reference |
| ApoE knockout mice (Atherosclerosis) | Luteolin-7-O-glucoside | Not specified | Reduced serum concentrations of homocysteine and triglycerides. | [8] |
| GalN/LPS-induced hepatitis in ICR mice | Luteolin-7-O-glucoside | 50 mg/kg BW | Attenuated increased expression of COX-2, NF-κB, and AP-1. Increased phase II antioxidant enzyme levels. | |
| Imiquimod-induced psoriasis in mice | Luteolin-7-O-glucoside | Topical application | Marked reduction of acanthosis and re-expression of epidermal differentiation markers. | [9] |
| MPTP-induced Parkinson's disease in mice | Luteolin-7-O-glucoside | Not specified | Improved bradykinesia, enhanced muscle strength, and balancing capacity. Prevented injury to TH-positive cells. | [8] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
STAT3 Signaling Pathway
This compound has been shown to inhibit the STAT3 signaling pathway, which plays a crucial role in inflammation and cell proliferation[10]. It can impair the nuclear translocation of phosphorylated STAT3, thereby blocking the downstream signaling cascade[11][12].
References
- 1. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside [mdpi.com]
- 10. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin-7- O-β-d-Glucoside Inhibits Cellular Energy Production Interacting with HEK2 in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Hydroxyluteolin 7-glucoside and Quercetin for Researchers and Drug Development Professionals
In the landscape of flavonoid research, quercetin stands as a benchmark compound, extensively studied for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] However, emerging research on other flavonoids, such as 6-Hydroxyluteolin 7-glucoside, warrants a comparative analysis to identify novel therapeutic candidates. This guide provides a head-to-head comparison of these two flavonoids, summarizing available experimental data, detailing key experimental protocols, and visualizing relevant biological pathways to aid researchers and drug development professionals in their investigations.
Chemical Structures
This compound: A flavone glycoside, characterized by a glucose molecule attached to the 6-hydroxyluteolin backbone.[5][6]
Quercetin: A flavonol, one of the most abundant flavonoids found in fruits and vegetables.[2]
Quantitative Comparison of Biological Activities
Direct comparative studies providing IC50 values for this compound are limited in publicly available literature. The following tables summarize the available quantitative data for quercetin and provide qualitative or semi-quantitative data for this compound where specific values are unavailable.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Quercetin | DPPH | 0.55 µg/mL | [2] |
| DPPH | 4.60 ± 0.3 µM | [3] | |
| DPPH | 19.17 µg/mL | [7] | |
| ABTS | 1.17 µg/mL | [2] | |
| ABTS | 1.89 ± 0.33 μg/mL | [8] | |
| ABTS | 48.0 ± 4.4 µM | [3] | |
| This compound | ORAC | High antioxidant activity | [5] |
| DPPH | Scavenged 80% of radicals at 1000 µM (as Luteolin-7-O-glucoside) | [9] |
Note: The antioxidant activity of this compound has been confirmed, with one study on a South African herbal tea identifying it as a major antioxidant compound.[5]
Table 2: Anti-inflammatory Activity
| Compound | Assay | Effect | Source |
| Quercetin | LPS-stimulated NO production in BV-2 microglia | Significant suppression | [10] |
| LPS-induced TNF-α production | Dose-dependent inhibition (23% reduction at 1 µM) | [11] | |
| This compound | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant inhibition by a bioavailable fraction containing the compound | [5][12] |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 Value | Source |
| Quercetin | A549 (Lung) | 8.65 µg/mL (24h), 7.96 µg/mL (48h), 5.14 µg/mL (72h) | [13] |
| H69 (Lung) | 14.2 µg/mL (24h), 10.57 µg/mL (48h), 9.18 µg/mL (72h) | [13] | |
| MCF-7 (Breast) | 73 µM (48h) | [14] | |
| MDA-MB-231 (Breast) | 85 µM (48h) | [14] | |
| HeLa (Cervical) | 30 µM (24h) | [15] | |
| SiHa (Cervical) | 50 µM (48h) | [15] | |
| This compound | COLO 320 DM (Colon) | Suppressed β-catenin expression to 40% at 120 µM (as Luteolin-7-O-glucoside) | [9] |
| HeLa (Cervical) | IC50 of 6.1 µM (as Luteolin-7-O-glucoside) | [16] | |
| GLC4 (Lung) | IC50 of 40.9 µM (as Luteolin) | [16] | |
| COLO 320 (Colon) | IC50 of 32.5 µM (as Luteolin) | [16] |
Signaling Pathways
Both this compound and quercetin have been shown to modulate key signaling pathways involved in inflammation and cancer.
This compound and its related compounds, luteolin and luteolin-7-O-glucoside, are known to regulate the NF-κB and MAPK pathways, which are central to the inflammatory response.[5] Luteolin-7-O-glucoside has also been shown to modulate the Nrf2/MAPK-mediated HO-1 signaling cascade , contributing to its antioxidative potential.[17][18] Furthermore, it can inhibit the JAK/STAT3 pathway.[19]
Quercetin has a broader documented impact on signaling, with evidence of its ability to suppress the MAPK, PI3K, and WNT pathways in cancer cells.[5] It also modulates the mTOR signaling pathway and inhibits NF-κB activation.[10][20]
Signaling Pathway Diagrams (Graphviz DOT)
Caption: Key signaling pathways modulated by the compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds (this compound, Quercetin) and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compounds or control to the wells.
-
For the blank, add the solvent used for the compounds instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form. The change in color is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) in water.
-
Prepare a potassium persulfate solution (e.g., 2.45 mM) in water.
-
To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Prepare stock solutions and serial dilutions of the test compounds and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the test compound or control at different concentrations to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at the specified wavelength (e.g., 734 nm).
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Caption: Workflow for the ABTS radical cation decolorization assay.
Cell Viability Assay (MTT/XTT)
Principle: These colorimetric assays measure cell viability based on the metabolic activity of cells. In the MTT assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble and requires solubilization before measurement. The XTT assay is similar, but the formazan product is water-soluble.
Protocol (MTT Assay):
-
Cell Culture:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds (this compound, Quercetin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Addition:
-
Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration) to each well.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion
Quercetin is a well-established flavonoid with robust antioxidant, anti-inflammatory, and anticancer activities, supported by a wealth of quantitative data. This compound is an emerging flavonoid with demonstrated anti-inflammatory and antioxidant potential. While direct quantitative comparisons are currently limited by the available data for this compound, the existing evidence suggests it shares similar mechanisms of action with quercetin, particularly in the modulation of key inflammatory signaling pathways like NF-κB and MAPK. Further research is warranted to fully elucidate the quantitative biological activities of this compound and to directly compare its efficacy with that of quercetin, which could establish it as a valuable candidate for further drug development.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inabj.org [inabj.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 54300-65-1 | Benchchem [benchchem.com]
- 6. This compound | C21H20O12 | CID 185766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nehu.ac.in [nehu.ac.in]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer chemopreventive potential of luteolin-7-O-glucoside isolated from Ophiorrhiza mungos Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Quercetin on the Efficacy of Various Chemotherapeutic Drugs in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Hydroxyluteolin 7-glucoside: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for 6-Hydroxyluteolin 7-glucoside are not explicitly detailed in readily available safety data sheets, a comprehensive approach based on general principles of chemical waste management provides a clear pathway for its safe handling and disposal. This guide offers essential, step-by-step procedures to ensure the safe management of this compound waste.
Key Compound Information
A summary of essential data for this compound is provided below to inform handling and disposal decisions.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₂₀O₁₂[1] |
| Appearance | Typically a solid, yellow to orange powder[1] |
| Known Hazards | Specific hazards are not well-documented. It is prudent to treat this compound with caution as a chemical waste with unknown toxicity.[2] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Disposal Consideration | Should not be released into the environment. Do not empty into drains.[2] |
Experimental Protocol for Disposal
The recommended disposal procedure for this compound requires a systematic approach involving hazard assessment, proper segregation, and adherence to institutional and regulatory guidelines.
Step 1: Hazard Assessment
Before initiating disposal, a thorough hazard assessment of the waste stream is crucial. Although this compound is not broadly classified as a hazardous substance, it should be handled as a chemical waste with unknown toxicity.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring safe disposal.[3][4]
-
Collection Container: Collect waste this compound in a designated, well-labeled, and securely sealed container. The container must be made of a non-reactive material.[2] For solid waste, the original manufacturer's container can be used.[5]
-
Waste Form:
-
Solid Waste: Collect dry, solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and wipes, in a clearly labeled, sealed container.[5]
-
Liquid Waste: Solutions of this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.[3][6] Halogenated and non-halogenated solvent wastes should be segregated.[3]
-
-
Labeling: The waste container must be clearly and accurately labeled with "Waste this compound," the approximate concentration and quantity, and the date of accumulation.[2][4] The label should use full chemical names, not formulas or abbreviations.[3]
Step 3: Storage
Store the designated hazardous waste container in a secure, designated area near the point of generation.[5] This area should be under the control of laboratory personnel and clearly marked with a "Danger – Hazardous Waste" sign.[5] Ensure the container is kept closed except when adding waste.[3][4]
Step 4: Disposal Pathway Determination
The appropriate disposal route depends on the quantity of the waste and institutional and local regulations.
-
Small Quantities (Milligram Scale): For very small, non-hazardous quantities, some institutional guidelines may permit disposal in the regular laboratory trash, provided the material is in a sealed container.[2] However, it is imperative to confirm this with your institution's EHS office before proceeding.[2]
-
Large Quantities or Contaminated Materials: For larger quantities, or for materials significantly contaminated with the compound (e.g., contaminated labware), disposal through a licensed chemical waste contractor is the safest and most compliant option.[2][7] Contact your institution's EHS office to arrange for a hazardous waste pickup.[2]
Step 5: Record Keeping
Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal. This is a standard requirement in many research environments and a tenet of good laboratory practice.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety & Logistical Information for Handling 6-Hydroxyluteolin 7-glucoside
This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for handling 6-Hydroxyluteolin 7-glucoside.
Personal Protective Equipment (PPE)
The primary hazards associated with handling this compound in its solid form are inhalation of dust particles and contact with skin and eyes. A comprehensive PPE strategy is crucial to mitigate these risks.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 (or better) particulate respirator or a half-mask respirator with P100 filters. | To prevent inhalation of fine powder, which can cause respiratory irritation. |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect eyes from dust particles and potential splashes during solution preparation. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Latex gloves are not recommended as they provide less chemical resistance. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities, a chemical-resistant apron or disposable coveralls should be considered.[1] | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is readily available and in good condition. Check that the ventilation system is functioning correctly.
-
Weighing: Use a microbalance within a ventilated enclosure. Handle the compound with care to minimize the generation of airborne dust. Use appropriate tools (e.g., spatulas) for transfer.
-
Spill Kit: Keep a spill kit rated for chemical powders readily accessible.
2.2. Solution Preparation:
-
Solvent Selection: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2]
-
Dissolving: Add the solvent to the weighed powder slowly to avoid splashing. If necessary, sonicate or vortex to ensure complete dissolution. This should be performed within a fume hood.
2.3. Storage:
-
Short-term (in solvent): Store at -20°C for up to one month, protected from light.[3]
-
Long-term (in solvent): Store at -80°C for up to six months, protected from light.[3]
-
Solid Form: Store in a cool, dry place.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be placed in a clearly labeled hazardous waste container.
-
Unused Compound: Unwanted solid this compound should be disposed of as chemical waste in accordance with local and institutional regulations. Do not dispose of it down the drain or in the regular trash.
-
Waste Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if the person feels unwell.[4]
-
Spill: For a small spill, carefully clean it up using absorbent material, avoiding dust generation. Place the waste in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
